(S)-1-Amino-3-chloro-2-propanol hydrochloride
Description
Properties
IUPAC Name |
(2S)-1-amino-3-chloropropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO.ClH/c4-1-3(6)2-5;/h3,6H,1-2,5H2;1H/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPJBHYNOFIAPJ-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CCl)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34839-13-9 | |
| Record name | 2-Propanol, 1-amino-3-chloro-, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34839-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-3-chloro-2-propanol hydrochloride, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034839139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-AMINO-3-CHLORO-2-PROPANOL HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H2E3OXB13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-1-Amino-3-chloro-2-propanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Amino-3-chloro-2-propanol hydrochloride is a pivotal chiral building block in modern pharmaceutical synthesis. Its stereospecific structure is integral to the creation of complex active pharmaceutical ingredients (APIs), most notably the oxazolidinone antibiotic, linezolid. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound. It details a common synthetic route with an experimental protocol and outlines its critical role in the synthesis of linezolid through a process workflow. The information presented is intended to support researchers and professionals in drug discovery and development in understanding and utilizing this key intermediate.
Physicochemical Properties
This compound is a white to off-white crystalline solid. The hydrochloride salt form enhances its stability and modifies its solubility profile compared to the free base. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (2S)-1-Amino-3-chloro-2-propanol hydrochloride | |
| Synonyms | (-)-1-Amino-3-chloro-2-propanol hydrochloride | [1] |
| CAS Number | 34839-13-9 | [1] |
| Molecular Formula | C₃H₈ClNO · HCl | [1] |
| Molecular Weight | 146.02 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 160-164 °C | [1] |
| Solubility | Soluble in water. | [1] |
| Specific Rotation | [α]²⁰D = -22.3° | [1] |
| Mass Spectrometry | m/z 145 (M+H)⁺ | [1] |
| Purity | ≥98% | [1] |
| Storage | Store in a cool, dry place away from incompatible substances. | [1] |
Synthesis of this compound
A widely employed method for the synthesis of this compound is a one-pot reaction starting from (S)-epichlorohydrin and benzylamine. This method is advantageous as it avoids the need to isolate the intermediate and can produce the final product in high yield.[1]
Experimental Protocol: One-Pot Synthesis
This protocol is based on the method described in patent CN102952025B.[1]
Materials:
-
(S)-epichlorohydrin
-
Benzylamine
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
In a reaction vessel, (S)-epichlorohydrin is reacted with benzylamine in ethanol at room temperature. This step forms the N-benzylated amino alcohol intermediate. The reaction progress can be monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1]
-
Once the initial reaction is complete, concentrated hydrochloric acid is added to the reaction mixture.[1]
-
The mixture is then heated to reflux. This acidic condition facilitates the debenzylation (deprotection) of the amino group and the formation of the hydrochloride salt.[1]
-
After the reaction is complete, the ethanol and other volatile components are removed by distillation under reduced pressure.[1]
-
The resulting solid residue is this compound, which can be further purified if necessary.
Role in Pharmaceutical Synthesis: The Linezolid Pathway
This compound is a crucial intermediate in the synthesis of linezolid, a significant antibiotic used to treat infections caused by multi-resistant bacteria.[1] The specific stereochemistry of the (S)-enantiomer is critical for the therapeutic efficacy of the final drug molecule. The synthesis of linezolid from this intermediate involves a series of chemical transformations to construct the oxazolidinone ring and append the necessary functional groups.
The following diagram illustrates a generalized workflow for the synthesis of Linezolid, highlighting the central role of this compound.
Safety and Handling
This compound is classified as a poisonous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Store the compound in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a fundamentally important chiral intermediate in the pharmaceutical industry. Its well-defined stereochemistry and versatile reactivity make it an essential building block for the synthesis of life-saving drugs like linezolid. A thorough understanding of its properties, synthesis, and applications is crucial for researchers and professionals engaged in the development of new therapeutics. This guide provides a foundational understanding of these key aspects to aid in future research and development endeavors.
References
An In-depth Technical Guide to (S)-1-Amino-3-chloro-2-propanol hydrochloride
CAS Number: 34839-13-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-1-Amino-3-chloro-2-propanol hydrochloride, a pivotal chiral intermediate in pharmaceutical synthesis. This document collates available technical data, experimental protocols, and safety information to support its application in research and development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its chirality is a key feature, making it a valuable building block in the stereospecific synthesis of complex pharmaceutical compounds. The hydrochloride salt form enhances its stability and solubility, particularly in aqueous solutions, facilitating its use in various reaction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₉Cl₂NO | |
| Molecular Weight | 146.02 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | >131°C (decomposes) | |
| Boiling Point | 240.2°C at 760 mmHg | |
| Solubility | Soluble in water and DMSO (Slightly). | |
| Purity | Typically ≥98% | |
| Storage | Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2-8°C. |
Synthesis and Manufacturing
A prevalent method for the synthesis of this compound is a one-pot reaction utilizing S-epichlorohydrin and a suitable amine, followed by deprotection and salt formation. This approach is favored for its operational simplicity and high yield, making it suitable for industrial-scale production.
Experimental Protocol: One-Pot Synthesis
This protocol is based on the method described in patent CN102952025A.
Materials:
-
S-epichlorohydrin
-
Benzylamine
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
In a reaction vessel, dissolve S-epichlorohydrin and benzylamine in ethanol.
-
Allow the addition reaction to proceed at room temperature. The reaction progress can be monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the initial reaction is complete, add concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux to facilitate the deprotection of the amino group.
-
After the deprotection is complete (as determined by GC or HPLC), cool the reaction mixture.
-
Remove the ethanol solvent by distillation under reduced pressure.
-
The resulting solid is this compound, which can be further purified by recrystallization.
Diagram 1: Synthesis Workflow of this compound
(S)-1-Amino-3-chloro-2-propanol hydrochloride: A Technical Overview of a Key Pharmaceutical Intermediate and its Biological Context
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of (S)-1-Amino-3-chloro-2-propanol hydrochloride, a chiral compound of significant interest in the pharmaceutical industry. While direct research into the specific biological activity of this molecule is limited, this document will explore its primary application as a crucial intermediate in the synthesis of antibiotics, alongside an analysis of the biological activities of structurally related chloropropanols.
Core Application: Intermediate in Linezolid Synthesis
This compound is a key chiral building block in the synthesis of Linezolid.[1] Linezolid is an important oxazolidinone antibiotic used to treat serious infections caused by multi-drug resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] The stereochemistry of this intermediate is critical for the efficacy of the final antibiotic product.
The synthesis of this compound can be achieved via a one-pot method starting from S-epichlorohydrin and benzylamine, followed by deprotection under acidic conditions to form the hydrochloride salt.[1] This method is noted for its high yield and suitability for large-scale industrial production.[1]
Biological Activity Profile: An Extrapolation from Analogs
Direct studies on the biological activity, mechanism of action, and signaling pathway interactions of this compound are not extensively available in current scientific literature. One source suggests potential neurotoxic properties, though this is not substantiated with detailed experimental data.[2] However, significant research has been conducted on structurally similar chloropropanols, which are often found as food contaminants. These studies can provide a hypothetical framework for the potential biological impact of this class of compounds.
3-Chloro-1,2-propanediol (3-MCPD)
3-MCPD is a well-studied food contaminant formed during the acid hydrolysis of vegetable proteins.[3] The biological activity of 3-MCPD is enantiomer-specific.
-
Antifertility Effects: The (S)-enantiomer of 3-MCPD has been shown to inhibit spermatozoan glycolysis, leading to reduced sperm motility and reversible male infertility in rats.[3]
-
Nephrotoxicity: The (R)-isomer of 3-MCPD has been observed to induce diuresis and glucosuria in rats.[3] Kidney damage is thought to be mediated by its metabolite, oxalic acid, which can form calcium oxalate crystals in the kidney tubules.[3]
-
Carcinogenicity: Long-term studies in rats have linked 3-chloro-1,2-propanediol to an increased incidence of renal and testicular Leydig-cell tumors.[3]
1,3-Dichloro-2-propanol (1,3-DCP)
1,3-DCP is another chloropropanol that can be formed during food processing and is also used as an intermediate in chemical synthesis.[4]
-
Hepatotoxicity: In cases of industrial accidents involving human inhalation exposure, 1,3-DCP has been associated with acute hepatitis.[4] It also exhibits hepatotoxicity in experimental animals.[4]
-
Mutagenicity and Carcinogenicity: 1,3-DCP has been shown to be mutagenic in in-vitro studies, inducing reverse mutations in Salmonella typhimurium and sister chromatid exchange in Chinese hamster V79 cells.[4] It is classified as possibly carcinogenic to humans (Group 2B).[4]
Quantitative Data on Related Chloropropanols
The following table summarizes key toxicological data for related chloropropanols. It is crucial to note that this data is not directly applicable to this compound but is presented for comparative context.
| Compound | Species | Route of Administration | Observed Effect | Dosage/Concentration | Reference |
| 3-Chloro-1,2-propanediol | Rat (Male, Wistar) | Intraperitoneal | 30% of dose exhaled as 14CO2, 8.5% excreted unchanged in urine after 24h | 100 mg/kg bw | [3] |
| 3-Chloro-1,2-propanediol | Rat (Male, Fischer 344) | Subcutaneous | Slight increase in liver weight after 24h | 75 mg/kg bw | [3] |
| 1,3-Dichloro-2-propanol | Rat (Fischer 344) | Drinking Water (104 weeks) | Increased mortality in high-dose groups | 19 mg/kg bw/day (males), 30 mg/kg bw/day (females) | [4] |
Hypothetical Experimental Workflow for Biological Activity Screening
Given the lack of specific experimental protocols for this compound, a generalized workflow for assessing the biological activity of a novel chemical entity is presented below. This serves as a template for the types of studies that would be necessary to elucidate its pharmacological and toxicological profile.
Example Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of a test compound on a specific cell line.
Materials:
-
Test compound: this compound
-
Cell line (e.g., HepG2 for hepatotoxicity screening)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
This compound is a compound of high importance in the pharmaceutical industry due to its role as a key intermediate in the synthesis of the antibiotic Linezolid. While its own biological activity has not been a primary focus of research, the known toxicological profiles of structurally related chloropropanols, such as 3-MCPD and 1,3-DCP, suggest that it may possess biological effects that warrant investigation. These related compounds have demonstrated potential for reproductive toxicity, nephrotoxicity, hepatotoxicity, and carcinogenicity.
Future research should be directed towards elucidating the specific biological and toxicological profile of this compound. A systematic evaluation, following a standard preclinical screening workflow, would be necessary to determine its safety profile, especially concerning potential occupational exposure during the manufacturing of Linezolid and to explore any potential therapeutic activities it may possess independently.
References
- 1. CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]
- 2. This compound | 34839-13-9 | Benchchem [benchchem.com]
- 3. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) [inchem.org]
- 4. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
(S)-1-Amino-3-chloro-2-propanol Hydrochloride: A Technical Guide for Chiral Synthesis
(S)-1-Amino-3-chloro-2-propanol hydrochloride stands as a pivotal chiral building block in the pharmaceutical industry.[1][2][3][] Its defined stereospecific structure is fundamental to the synthesis of enantiomerically pure pharmaceuticals, where biological activity is frequently contingent on the precise stereoisomer.[5][6] This technical guide offers a detailed overview of its physicochemical properties, synthesis, principal applications in drug development, and essential safety protocols for researchers, scientists, and professionals engaged in pharmaceutical development.
Physicochemical Properties
This compound is a white crystalline solid, whose key properties are detailed below.[7]
| Property | Value | References |
| CAS Number | 34839-13-9 | [6][7][8] |
| Molecular Formula | C₃H₉Cl₂NO | [6] |
| Molecular Weight | 146.01 g/mol | [6] |
| Appearance | White crystalline solid | [7] |
| Melting Point | >131°C (decomposes) | [8] |
| Solubility | Soluble in water, methanol, and DMSO | [7] |
| Purity | Typically ≥98% | [7] |
| Storage Conditions | Store in a cool, dry, well-ventilated place | [7][9] |
Synthesis of this compound
An efficient and widely adopted method for the preparation of this chiral building block is a "one-pot" synthesis commencing from (S)-epichlorohydrin.[10][11] This process involves a nucleophilic addition reaction with benzylamine, followed by an acidic deprotection step to yield the hydrochloride salt.[10] The primary advantage of this one-pot method is its operational simplicity and high yield, which circumvents the need for isolating intermediate compounds, rendering it highly suitable for large-scale industrial manufacturing.[10]
Synthetic Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 34839-13-9 | Benchchem [benchchem.com]
- 7. This compound - High Purity at Attractive Price, CAS 34839-13-9 [jigspharma.com]
- 8. This compound | 34839-13-9 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. CN102952025A - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]
- 11. CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]
The Evolving Therapeutic Landscape of (S)-1-Amino-3-chloro-2-propanol Hydrochloride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Amino-3-chloro-2-propanol hydrochloride is a versatile chiral building block, primarily recognized as a key intermediate in the synthesis of the oxazolidinone antibiotic, linezolid. Beyond its role as a synthetic precursor, its structural motif is a cornerstone for a diverse range of pharmacologically active derivatives with potential applications in neuroprotection, cardiovascular disease, and oncology. This technical guide provides an in-depth analysis of the therapeutic potential of these derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action.
Core Synthetic Strategies
This compound serves as a foundational scaffold for the synthesis of various therapeutic agents. The primary reactive sites—the amino and hydroxyl groups, along with the chloro moiety—allow for extensive chemical modifications. A common synthetic approach involves the initial protection of the amino group, followed by nucleophilic substitution or cyclization reactions to introduce diverse functionalities.
A widely employed method for the synthesis of the parent compound is a one-pot reaction starting from (S)-epichlorohydrin and benzylamine, followed by deprotection under acidic conditions.[1] This efficient process has facilitated its availability for further derivatization.
References
(S)-1-Amino-3-chloro-2-propanol Hydrochloride: A Technical Guide on its Biological Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Amino-3-chloro-2-propanol hydrochloride is a chiral compound primarily utilized as a key intermediate in the synthesis of various pharmaceuticals, most notably the oxazolidinone antibiotic linezolid.[1][2] While its role as a synthetic building block is well-established, its direct mechanism of action in biological systems is less characterized. However, studies on its metabolites and structurally similar chloropropanols reveal significant biological activities, including male antifertility effects and neurotoxicity. This document provides an in-depth technical overview of the putative mechanisms of action of (S)-1-Amino-3-chloro-2-propanol and its analogues, supported by available quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Biological Activities
The primary biological effects associated with (S)-1-Amino-3-chloro-2-propanol and its metabolites are male antifertility and neurotoxicity. It is also classified as a potential genotoxic and carcinogenic compound.[3]
Male Antifertility Effects
(S)-1-Amino-3-chloro-2-propanol is recognized as an orally active male antifertility agent.[4] Its mechanism is primarily attributed to its in vivo conversion to alpha-chlorohydrin (3-chloro-1,2-propanediol), which disrupts sperm function.[5][6] The antifertility action is multifaceted, targeting sperm energy metabolism and maturation.
1.1.1. Inhibition of Sperm Glycolysis Mature sperm rely heavily on glycolysis for the energy required for motility. Alpha-chlorohydrin, a metabolite of (S)-1-Amino-3-chloro-2-propanol, is a potent inhibitor of key glycolytic enzymes.[5]
-
Target Enzymes: The primary targets are Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Triosephosphate Isomerase.[5]
-
Mechanism: By inhibiting these enzymes, the compound effectively halts the glycolytic pathway, leading to a depletion of ATP within the sperm.
-
Consequence: The reduction in available energy results in a significant decrease in sperm motility, rendering the sperm unable to fertilize an egg.[7]
1.1.2. Disruption of Sperm Maturation Studies on the related compound 3-monochloropropane-1,2-diol (3-MCPD) indicate an additional mechanism involving the disruption of the epididymal environment, which is crucial for sperm maturation.
-
Target: The expression of H+-ATPase in the cauda epididymis is reduced.[7]
-
Mechanism: A decrease in H+-ATPase activity is thought to alter the pH of the epididymal lumen.
-
Consequence: This altered pH environment interferes with the final stages of sperm maturation and their acquisition of motility.[7] Furthermore, 3-MCPD has been shown to impair spermatogenesis by downregulating the androgen receptor and other crucial factors in Sertoli cells.[8][9]
Neurotoxicity
The S-enantiomer of 3-chloro-1,2-propanediol (3-CPD), a close structural analogue, exhibits selective neurotoxicity, particularly targeting astrocytes.[10]
-
Initial Hypothesis: The initial theory was that neurotoxicity stemmed from the inhibition of GAPDH in brain cells, leading to energy deprivation. However, experimental evidence showed that while GAPDH activity was inhibited in the liver, the inhibition in the brain was less pronounced.[10]
-
Current Proposed Mechanism: A more likely mechanism involves the metabolic activation of 3-CPD.
-
Bioactivation: 3-CPD is a substrate for alcohol dehydrogenase. Its oxidation generates an intermediate that acts as an irreversible inhibitor of glutathione reductase.[10]
-
Disruption of Redox Homeostasis: The inhibition of glutathione reductase, coupled with the depletion of glutathione (GSH) and inhibition of glutathione-S-transferase, leads to a significant disruption of the cellular redox state in astrocytes.[10] This oxidative stress is believed to be the primary driver of the observed neurotoxicity.
-
Quantitative Data
Quantitative data on the direct action of this compound is scarce in publicly available literature. However, studies on its analogues provide some insights into dose-dependent effects.
| Compound | Biological System/Assay | Endpoint | Dose/Concentration | Observed Effect | Reference |
| S-3-chloro-1,2-propanediol (3-CPD) | Rat Liver | GAPDH Activity | 140 mg/kg | Inhibition to 6.0 ± 0.7% of control | [10] |
| S-3-chloro-1,2-propanediol (3-CPD) | Rat Brain | GAPDH Activity | 140 mg/kg | Inhibition to a minimum of 54 ± 24% of control | [10] |
| 3-monochloro-1,2-propanediol (3-MCPD) | Male Sprague-Dawley Rats | Fertility Indices | 5 mg/kg/day for 4 weeks | Significant reduction in copulation and fertility indices | [7] |
| 3-monochloro-1,2-propanediol (3-MCPD) | Male Sprague-Dawley Rats | Sperm Motility | 5 mg/kg/day for 4 weeks | Significant reduction in sperm motility | [7] |
| 3-monochloro-1,2-propanediol (3-MCPD) | Male Sprague-Dawley Rats | Total Sperm Concentration | 36 mg/kg/day for 4 weeks | 28.9% decrease | [9] |
| 3-monochloro-1,2-propanediol (3-MCPD) | Male Sprague-Dawley Rats | Total Sperm Concentration | 72 mg/kg/day for 4 weeks | 57.7% decrease | [9] |
Experimental Protocols
The following are representative methodologies for assessing the key biological activities of compounds like this compound.
In Vivo Male Antifertility Assay in Rats
This protocol is based on standard methods for evaluating male reproductive toxicants.[7]
-
Animal Model: Adult male Sprague-Dawley rats.
-
Dosing: The test compound is administered daily by oral gavage for a period of at least 4 weeks to cover various stages of spermatogenesis. A vehicle control group receives the vehicle (e.g., water or saline) on the same schedule.
-
Mating Trials: Following the treatment period, each male rat is cohabited with an untreated, fertile female rat. Mating is confirmed by the presence of a vaginal plug or sperm in a vaginal smear.
-
Fertility Assessment: Pregnant females are monitored throughout gestation. On approximately day 20 of gestation, females are euthanized, and the uterus is examined to determine the number of implantation sites and live fetuses. Fertility indices (e.g., percentage of males impregnating a female) are calculated.
-
Sperm Parameter Analysis: After the mating trial, male rats are euthanized. The epididymides are excised, and sperm is collected from the cauda epididymis.
-
Sperm Motility: Assessed using a Computer-Aided Sperm Analysis (CASA) system, which provides quantitative data on the percentage of motile sperm and their velocity.[2]
-
Sperm Count: Determined using a hemocytometer.
-
Sperm Morphology: Evaluated by microscopic examination of stained sperm smears.
-
-
Histopathology: Testes and epididymides are fixed, sectioned, stained (e.g., with Hematoxylin and Eosin), and examined for any pathological changes.
Sperm Viability and Motility Inhibition Assay (In Vitro)
This protocol outlines methods for directly assessing the effect of a compound on sperm function in vitro.[11][12]
-
Semen Collection and Preparation: Freshly ejaculated semen is obtained. Motile sperm are separated using a density gradient centrifugation method.
-
Incubation with Test Compound: The prepared sperm suspension is divided into aliquots and incubated with various concentrations of the test compound (and a vehicle control) at 37°C.
-
Motility Assessment: At specific time points, sperm motility is quantitatively assessed using a CASA system. A dose-response curve for motility inhibition can be generated.
-
Viability Assessment (MTT Assay):
-
Sperm samples are incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT).
-
Mitochondrial dehydrogenase in viable sperm reduces the yellow MTT to a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured spectrophotometrically.
-
The absorbance is directly proportional to the number of viable sperm.[12]
-
Assessment of Neurotoxicity in Brain Tissue
This protocol is designed to investigate the biochemical mechanisms of neurotoxicity.[10]
-
Animal Model and Dosing: Rats are administered the test compound at a neurotoxic dose, alongside a control group.
-
Tissue Collection: At predetermined time points (before and after the onset of neuropathic signs), animals are euthanized, and specific brain regions (e.g., inferior colliculus, occipital neocortex) and liver tissue are rapidly dissected and flash-frozen.
-
Enzyme Activity Assays:
-
GAPDH Activity: Tissue homogenates are prepared, and the rate of NADH production is measured spectrophotometrically in the presence of glyceraldehyde-3-phosphate and NAD+.
-
Glutathione Reductase Activity: The rate of NADPH oxidation is measured in the presence of oxidized glutathione (GSSG).
-
-
Metabolite and Redox State Analysis:
-
Glutathione (GSH) Measurement: Tissue homogenates are analyzed for GSH content using a commercially available kit or HPLC.
-
Lactate and Pyruvate Measurement: The concentrations of these glycolytic downstream products are measured in tissue extracts using enzymatic assays coupled to spectrophotometry.
-
Signaling and Metabolic Pathway Diagrams
The following diagrams illustrate the proposed mechanisms of action based on the available data for this compound and its analogues.
Caption: Proposed mechanisms of male antifertility action.
Caption: Proposed mechanism of neurotoxicity in astrocytes.
References
- 1. Subcapsular intratesticular assay: a preliminary screening method for putative male antifertility drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sperm immobilization test and quantitative sperm immobilization test using frozen‐thawed sperm preparation applied with computer‐aided sperm analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.sciepub.com [pubs.sciepub.com]
- 4. Experimental evaluation of antifertility agents | PPTX [slideshare.net]
- 5. The metabolism of 3-amino-1-chloropropan-2-ol in relation to its antifertility activity in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism of the male antifertility agent 1-amino-3-chloropropan-2-ol in the rat [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of antifertility in male rats treated with 3-monochloro-1,2-propanediol (3-MCPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Monochloropropane-1,2-diol causes spermatogenesis failure in male rats via Sertoli cell dysfunction but not testosterone reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The selective neurotoxicity produced by 3-chloropropanediol in the rat is not a result of energy deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative evaluation of human sperm viability using MTT assay: A laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
Neurotoxic Properties of (S)-1-Amino-3-chloro-2-propanol hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed, peer-reviewed studies on the specific neurotoxic properties of (S)-1-Amino-3-chloro-2-propanol hydrochloride are limited in publicly accessible literature. This guide synthesizes available safety information and extrapolates potential neurotoxic mechanisms based on extensive research into the structurally analogous compound, 3-monochloropropane-1,2-diol (3-MCPD). The experimental protocols provided are standardized methods for assessing neurotoxicity and would require specific adaptation for evaluating this particular compound.
Introduction
This compound is a chiral organic compound utilized as a key intermediate in the synthesis of various pharmaceuticals, notably beta-adrenergic receptor antagonists. While its synthetic utility is well-established, a comprehensive understanding of its toxicological profile, particularly its effects on the central nervous system (CNS), is crucial for risk assessment and safe handling in research and drug development.
Available data indicates that this compound exhibits neurotoxic properties. Studies in animal models suggest a dose-dependent neurotoxic effect, with higher doses leading to more severe neuronal damage.[1] The structural similarity to 3-monochloropropane-1,2-diol (3-MCPD), a known neurotoxicant, suggests a potential for shared mechanisms of toxicity. This guide provides an in-depth overview of the currently understood and hypothesized neurotoxic properties of this compound.
Postulated Mechanism of Neurotoxicity
The primary hypothesized mechanism of neurotoxicity for this compound is centered on the disruption of cellular redox homeostasis, particularly within astrocytes. This hypothesis is largely informed by studies on 3-MCPD, which is not believed to exert its neurotoxic effects through energy deprivation but rather through selective bioactivation and subsequent oxidative stress.[2]
The proposed pathway involves two key events:
-
Glutathione Depletion: The compound may be a substrate for Glutathione S-Transferase (GST), leading to the formation of a glutathione conjugate. This process consumes cellular glutathione (GSH), a critical antioxidant, rendering cells vulnerable to oxidative damage.[2][3]
-
Inhibition of Glutathione Reductase: Bioactivation of the compound, potentially by alcohol dehydrogenase, may generate a metabolite that irreversibly inhibits glutathione reductase.[2] This enzyme is essential for regenerating GSH from its oxidized form (GSSG), and its inhibition would further exacerbate the depletion of reduced glutathione.
The depletion of the glutathione pool can lead to an increase in reactive oxygen species (ROS), resulting in oxidative damage to lipids, proteins, and DNA, ultimately culminating in apoptosis and neuronal cell death. Astrocytes may be particularly vulnerable to this mechanism, and their damage can secondarily lead to neuronal injury due to the loss of vital metabolic and trophic support.[2][4]
Signaling Pathway
Caption: Hypothesized signaling pathway of this compound neurotoxicity.
Quantitative Toxicological Data
Specific quantitative data on the neurotoxicity of this compound is not widely available. The table below summarizes toxicity data for the racemic mixture of 1-amino-3-chloro-2-propanol and the related compound 3-MCPD. This data is provided for comparative purposes and to highlight the potential toxicity of chloropropanols.
| Compound | Test Organism | Route of Administration | Parameter | Value | Reference |
| 1-amino-3-chloro-2-propanol | Rat | Oral gavage (12 weeks) | Toxic Effects | Epididymal necrosis, increased kidney and liver weights at 50, 250, and 500 mg/kg/day | [5] |
| 3-monochloropropane-1,2-diol (3-MCPD) | Rat | Oral | LD50 | 150 mg/kg bw | |
| 3-monochloropropane-1,2-diol (3-MCPD) | Rat | Inhalation (4 hours) | LC50 | 0.28 - 1.14 mg/L | |
| 3-monochloropropane-1,2-diol (3-MCPD) | Rat | Oral gavage (90 days) | LOAEL | 1.84 mg/kg bw/day (male reproductive effects) | |
| L-2-chloropropionic acid | Rat cerebellar granule cells (in vitro) | 24-hour exposure | EC50 | 18.3 ± 0.3 mM | [6] |
| L-2-chloropropionic acid | Rat cerebellar granule cells (in vitro) | 48-hour exposure | EC50 | 7.4 ± 0.1 mM | [6] |
| L-2-chloropropionic acid | Rat cerebellar granule cells (in vitro) | 72-hour exposure | EC50 | 3.5 ± 0.1 mM | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the neurotoxic potential of this compound.
In Vitro Astrocyte Toxicity Assay
This protocol is designed to assess the direct cytotoxic effects of the compound on astrocytes in culture.
Caption: Experimental workflow for the in vitro astrocyte toxicity assay.
Methodology:
-
Cell Culture: Primary astrocytes are isolated from neonatal rat cortices and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.[7]
-
Compound Treatment: A stock solution of this compound is prepared in sterile, deionized water. Serial dilutions are made in culture medium to achieve the desired final concentrations. The culture medium is replaced with the medium containing the test compound or vehicle control.
-
Incubation: Cells are incubated for 24, 48, and 72 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Viability Assessment (MTT Assay):
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell viability) is calculated using a non-linear regression analysis.
Glutathione Reductase Inhibition Assay
This assay determines the effect of the compound on the activity of glutathione reductase in brain tissue homogenates.
Caption: Experimental workflow for the glutathione reductase inhibition assay.
Methodology:
-
Tissue Homogenization: Brain tissue (e.g., cortex or cerebellum) is homogenized in ice-cold phosphate buffer (100 mM, pH 7.4) containing 1 mM EDTA. The homogenate is centrifuged at 10,000 x g for 15 minutes at 4°C, and the supernatant is collected.[8]
-
Incubation with Compound: The supernatant is pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at room temperature.
-
Enzymatic Reaction: The reaction is initiated by adding the following to a 96-well UV-transparent plate:
-
100 µL of the pre-incubated supernatant
-
50 µL of 10 mM GSSG
-
50 µL of 1 mM NADPH
-
-
Kinetic Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored every minute for 10 minutes using a microplate reader.[9]
-
Data Analysis: The rate of NADPH oxidation (ΔA340/min) is calculated from the linear portion of the kinetic curve. The activity of glutathione reductase is determined using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). The percentage of inhibition is calculated relative to the activity in the vehicle-treated control.
Histopathological Analysis of Neuronal Damage
This protocol outlines the steps for the qualitative and quantitative assessment of neuronal damage in brain tissue from animals exposed to the compound.
Caption: Experimental workflow for histopathological analysis of neuronal damage.
Methodology:
-
Animal Dosing: Male Wistar rats are administered this compound daily via oral gavage at various doses for a predetermined period (e.g., 14 or 28 days). A control group receives the vehicle.
-
Tissue Collection: At the end of the treatment period, animals are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are carefully dissected and post-fixed in 4% paraformaldehyde overnight.
-
Tissue Processing: The fixed brains are processed through a series of graded ethanol solutions, cleared with xylene, and embedded in paraffin wax.
-
Sectioning: Coronal sections (e.g., 5 µm thick) are cut using a microtome and mounted on glass slides.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphological assessment of cell death (e.g., pyknotic nuclei, eosinophilic cytoplasm).
-
Immunohistochemistry for NeuN: To specifically label and quantify neurons. Sections are deparaffinized, rehydrated, and subjected to antigen retrieval. They are then incubated with a primary antibody against NeuN, followed by a biotinylated secondary antibody and a streptavidin-horseradish peroxidase conjugate. The signal is visualized with a chromogen such as diaminobenzidine (DAB).[10]
-
-
Microscopic Analysis: Stained sections are examined under a light microscope. Images of specific brain regions (e.g., hippocampus, cortex, cerebellum) are captured.
-
Quantification of Neuronal Damage:
-
Qualitative Assessment: Sections are scored for the severity of neuronal damage based on morphological changes.[11]
-
Quantitative Assessment: Unbiased stereological methods, such as the optical fractionator, are used to count the number of NeuN-positive cells in defined brain regions to obtain an estimate of neuronal loss.[10]
-
Conclusion
While direct and comprehensive neurotoxicity data for this compound is not extensively documented in public literature, the available information and the known toxicological profile of the structurally similar compound 3-MCPD warrant a cautious approach to its handling and use. The hypothesized mechanism of neurotoxicity, involving astrocyte-mediated oxidative stress through glutathione depletion and inhibition of glutathione reductase, provides a strong rationale for further investigation. The experimental protocols detailed in this guide offer a framework for conducting rigorous in vitro and in vivo studies to elucidate the specific neurotoxic potential of this compound. Such studies are imperative for ensuring the safety of researchers and for the comprehensive toxicological assessment required in the drug development pipeline.
References
- 1. This compound | 34839-13-9 | Benchchem [benchchem.com]
- 2. The selective neurotoxicity produced by 3-chloropropanediol in the rat is not a result of energy deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutathione depletion in the liver and brain produced by 2-chloropropionic acid: relevance to cerebellar granule cell necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. researchgate.net [researchgate.net]
- 6. Neurotoxic effect of L-2-chloropropionic acid on primary cultures of rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A neuronal and astrocyte co-culture assay for high content analysis of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. interchim.fr [interchim.fr]
- 10. Neurostereology protocol for unbiased quantification of neuronal injury and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
(S)-1-Amino-3-chloro-2-propanol hydrochloride role as a pharmaceutical intermediate
(S)-1-Amino-3-chloro-2-propanol hydrochloride is a pivotal chiral building block in modern pharmaceutical synthesis. Its structural features—a primary amine, a secondary alcohol, and a reactive chlorine atom, all arranged in a specific (S)-stereoconfiguration—make it an invaluable intermediate for creating complex, stereochemically pure active pharmaceutical ingredients (APIs). This technical guide explores its synthesis, applications, and the underlying mechanisms of the drugs it helps produce.
Synthesis of the Intermediate
The enantioselective synthesis of this compound is critical for its use in pharmaceuticals. A common and efficient method involves the asymmetric ring-opening of S-epichlorohydrin.
A representative synthesis is a one-pot method where S-epichlorohydrin reacts with a protected amine, such as benzylamine, followed by deprotection and salt formation under acidic conditions.[1][2] This approach is favored for its operational simplicity and high yield, making it suitable for industrial-scale production.[1]
Experimental Protocol: One-Pot Synthesis from S-Epichlorohydrin [1][2]
-
Addition Reaction: S-epichlorohydrin is taken as the raw material and is reacted with benzylamine in an ethanol solvent at room temperature to form an adduct intermediate.
-
Deprotection and Salt Formation: Concentrated hydrochloric acid is added to the reaction mixture from the previous step. The solution is refluxed.
-
Isolation: The solvent is removed by distillation under reduced pressure to yield the final product, this compound.
This one-pot method avoids the need to isolate the intermediate, simplifying the process and reducing costs associated with solvent use.[1][2]
The synthesis workflow can be visualized as follows:
Caption: One-pot synthesis of the target intermediate.
Application in the Synthesis of Beta-Blockers
A primary application of this chiral intermediate is in the manufacture of cardio-selective β-blockers. The (S)-enantiomer is crucial as it is often the more pharmacologically active form.[3] Drugs like (S)-Atenolol and (S)-Propranolol are synthesized using this key building block.
(S)-Atenolol is a selective β1-receptor antagonist used to treat hypertension and angina.[4] Its synthesis involves the reaction of an intermediate derived from (R)-epichlorohydrin (which leads to the (S)-atenolol product) with 4-hydroxyphenyl acetamide, followed by amination with isopropylamine.[5][6]
Experimental Protocol: Synthesis of (S)-Atenolol [4][7]
-
Intermediate Formation: 2-(4-hydroxyphenyl)acetamide is deprotonated using a base (e.g., sodium hydroxide). This phenoxide then reacts with an excess of epichlorohydrin to form a racemic chlorohydrin intermediate, 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide.
-
Enzymatic Resolution: The racemic chlorohydrin is resolved using a lipase, such as Candida antarctica lipase B (CALB), to isolate the desired (R)-enantiomer ((R)-2a).
-
Amination: The enantiopure (R)-2a (>99% ee) is reacted with isopropylamine in water at room temperature. This reaction proceeds via an epoxide intermediate and results in the formation of (S)-Atenolol.
-
Isolation: The product is isolated and purified.
Quantitative Data for (S)-Atenolol Synthesis [4][7]
| Step | Product | Yield | Enantiomeric Excess (ee) | Purity |
| Resolution | (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide | 32% | >99% | - |
| Amination | (S)-Atenolol | 60% | >99% | 99% |
| Overall | (S)-Atenolol | 9.9% | >99% | 99% |
The synthetic pathway highlights the conversion of the chiral intermediate to the final API.
Caption: Final amination step in (S)-Atenolol synthesis.
Propranolol is a non-selective beta-blocker where the (S)-enantiomer possesses about 100 times the binding affinity for beta-adrenergic receptors compared to the (R)-enantiomer.[3][8] A common synthesis route involves the reaction of 1-naphthol with epichlorohydrin to form an epoxide intermediate, which is then opened by isopropylamine.[9][10]
Quantitative Data for Propranolol Synthesis Step [10]
| Reactants | Catalyst | Yield | Purity (HPLC) |
| 3-(1-naphthyloxy)-1,2-epoxypropane (0.8mol), Isopropylamine (1.6mol) | N,N-diisopropylethylamine (0.2mol) | 91.3% | 99.1% |
Mechanism of Action: Beta-Blockade Signaling Pathway
Beta-blockers like atenolol and propranolol function by competitively antagonizing β-adrenergic receptors. These receptors, primarily β1 in the heart, are Gs-protein coupled.[11]
Signaling Cascade without Beta-Blocker:
-
Activation: Catecholamines (norepinephrine, epinephrine) bind to β1-receptors.
-
G-Protein Coupling: The Gs-protein activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase converts ATP to cyclic AMP (cAMP).
-
PKA Activation: Increased cAMP levels activate Protein Kinase A (PKA).
-
Calcium Influx: PKA phosphorylates L-type calcium channels, increasing calcium entry into cardiac cells.
-
Physiological Effect: The result is increased heart rate (chronotropy) and contractility (inotropy).[11][12]
Action of Beta-Blocker:
Beta-blockers bind to the β1-receptors, preventing catecholamine binding and interrupting this cascade.[11][13] This leads to a decrease in heart rate, myocardial contractility, and blood pressure, thereby reducing the heart's oxygen demand.[13][14]
Caption: Blockade of the β-adrenergic signaling pathway.
Conclusion
This compound is more than a simple chemical; it is a gateway to stereochemically precise pharmaceuticals that have revolutionized the treatment of cardiovascular diseases. Its efficient synthesis and versatile reactivity underscore its importance in drug development. The detailed understanding of its application in producing APIs like (S)-Atenolol, combined with the knowledge of the drug's mechanism of action, provides a comprehensive picture for researchers and scientists dedicated to advancing pharmaceutical science.
References
- 1. CN102952025A - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]
- 2. CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]
- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 4. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6982349B1 - Process for producing atenolol of high optical purity - Google Patents [patents.google.com]
- 6. Esatenolol, (S)-Atenolol, TN-891-药物合成数据库 [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]
- 10. Synthesis method of propranolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 11. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 12. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
Navigating the Physicochemical Landscape of (S)-1-Amino-3-chloro-2-propanol hydrochloride: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the solubility and stability of (S)-1-Amino-3-chloro-2-propanol hydrochloride, a key chiral intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document outlines the known physicochemical properties, presents standardized methodologies for its characterization, and offers a framework for generating critical data for formulation and process development.
Executive Summary
This compound is a crucial building block whose purity, solubility, and stability are paramount to the successful synthesis of active pharmaceutical ingredients (APIs). Understanding these characteristics is essential for optimizing reaction conditions, developing robust formulations, and ensuring regulatory compliance. This guide synthesizes available data and provides standardized protocols for determining the solubility and stability profiles of this compound, thereby empowering researchers to confidently utilize it in their development pipelines.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. It is important to note that while qualitative data is available, specific quantitative data from peer-reviewed literature is limited, underscoring the need for the experimental protocols detailed in subsequent sections.
| Property | Data |
| Molecular Formula | C₃H₈ClNO · HCl |
| Molecular Weight | 148.01 g/mol [1] |
| Appearance | White crystalline powder[1] |
| Melting Point | Decomposes between 190-210°C[1] |
| pH (1% aqueous solution) | 5.5 - 7.5[1] |
| Qualitative Solubility | Soluble in water, methanol, and DMSO.[1] Also described as soluble in common organic solvents such as ethanol.[1] For the (R)-enantiomer, it is described as slightly soluble in water and DMSO. |
| General Stability | Stable under normal storage conditions (cool, dry, dark place).[1] The hydrochloride salt form enhances stability against oxidation compared to the free base. |
| Thermal Stability | The related (R)-enantiomer is reported to be thermally stable up to approximately 131°C, above which decomposition occurs.[2] |
Solubility Profile: Experimental Protocol
The determination of quantitative solubility is a critical first step in process development and formulation. The following is a generalized protocol for determining the equilibrium solubility of this compound in various solvents.
Materials and Equipment
-
This compound
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
HPLC system with UV or Mass Spectrometer (MS) detector
-
pH meter
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Scintillation vials or other suitable sealed containers
-
Solvents: Purified water, methanol, ethanol, DMSO, and other relevant organic or buffered aqueous solutions.
Experimental Workflow: Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Procedure
-
Preparation: Add an excess amount of this compound to a series of vials to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Allow the slurries to equilibrate for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), carefully withdraw an aliquot from the supernatant, ensuring no solid material is disturbed.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solids.
-
Analysis: Dilute the filtered sample appropriately and analyze its concentration using a validated HPLC method.
Stability Profile and Forced Degradation
Stability testing is crucial for determining the re-test period or shelf life and for identifying potential degradation products. Forced degradation studies deliberately expose the compound to harsh conditions to accelerate decomposition.
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a Forced Degradation Study.
Protocol for Forced Degradation
-
Solution Preparation: Prepare stock solutions of the compound in suitable solvents (e.g., water, methanol/water).
-
Stress Application:
-
Acid/Base Hydrolysis: Treat the solution with acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH) and heat at an elevated temperature (e.g., 60°C).
-
Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature.
-
Thermal: Expose both the solid compound and a solution to high heat (e.g., 80°C).
-
Photostability: Expose the solid and solution to light as per ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Treatment: Neutralize the acid/base-stressed samples before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, capable of separating the parent compound from all degradation products. An MS detector is highly recommended for the identification of unknown impurities.
-
Data Evaluation:
-
Determine the percentage of degradation of the parent compound.
-
Identify and quantify major degradation products.
-
Calculate mass balance to ensure all major degradation products are accounted for.
-
Use the structural information of the degradants to propose a degradation pathway.
-
Potential Degradation Pathway
Based on the chemical structure, a plausible degradation pathway under hydrolytic conditions involves intramolecular cyclization. The primary amino group can act as a nucleophile, displacing the chloride to form a six-membered ring, which may be followed by subsequent reactions.
Caption: Plausible Hydrolytic Degradation Pathway.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data in the public domain is scarce, the standardized protocols and workflows presented herein offer a robust framework for researchers to generate this critical information. By systematically evaluating solubility and performing forced degradation studies, scientists can ensure the quality of this key intermediate, leading to more efficient process development, robust formulations, and ultimately, safer and more effective medicines.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Linezolid from (S)-1-Amino-3-chloro-2-propanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of the antibiotic Linezolid, utilizing (S)-1-Amino-3-chloro-2-propanol hydrochloride as a key chiral starting material. The described methodology is based on a multi-step synthetic pathway involving the initial protection of the amino and hydroxyl groups, followed by coupling with a substituted aniline derivative and subsequent cyclization to form the core oxazolidinone ring.
Overview of the Synthetic Strategy
The synthesis of Linezolid from this compound proceeds through a sequence of key transformations:
-
Protection: Acetylation of the amino and hydroxyl groups of this compound to yield (S)-N-[2-acetoxy-3-chloropropyl]acetamide. This step protects these reactive functional groups and sets the stage for subsequent reactions.
-
Preparation of the Aryl Component: Synthesis of N-carbobenzoxy-3-fluoro-4-morpholinylaniline, the aromatic fragment that will be coupled with the protected chloropropanol derivative.
-
Coupling and Cyclization: Condensation of (S)-N-[2-acetoxy-3-chloropropyl]acetamide with N-carbobenzoxy-3-fluoro-4-morpholinylaniline, followed by intramolecular cyclization to form the characteristic oxazolidinone ring of Linezolid.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of Linezolid, including yields for the main steps.
| Step | Product | Starting Material | Yield | Purity |
| 1. Acetylation | (S)-N-[2-acetoxy-3-chloropropyl]acetamide | This compound | 85% | - |
| 2. Preparation of Aryl Component | N-carbobenzoxy-3-fluoro-4-morpholinylaniline | 3-fluoro-4-morpholinyl nitrobenzene | - | - |
| 3. Condensation and Cyclization | Linezolid | (S)-N-[2-acetoxy-3-chloropropyl]acetamide & Aryl Component | 75% | >99% (HPLC) |
Experimental Protocols
Synthesis of (S)-N-[2-acetoxy-3-chloropropyl]acetamide
This protocol details the protection of the amino and hydroxyl groups of the starting material.
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Potassium carbonate (K₂CO₃) aqueous solution
-
Saturated sodium chloride solution (brine)
-
Methylbenzene (Toluene)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a 50 mL three-necked flask, add 5.00 g of this compound and 18 mL of dichloromethane.
-
Add 8.00 g of acetic anhydride to the mixture.
-
At 30 °C, slowly drop in 3.40 g of pyridine. Maintain the reaction at this temperature for 20 hours.
-
Cool the reaction mixture to 6 °C.
-
Slowly add 30 mL of an aqueous solution containing 9.30 g of potassium carbonate.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium chloride solution.
-
Evaporate the solvent. Add azeotropic methylbenzene twice to remove water.
-
Crystallize the product from petroleum ether, followed by recrystallization from ethyl acetate-petroleum ether.
-
Dry the resulting off-white solid in an oven to obtain 5.99 g of (S)-N-[2-acetoxy-3-chloropropyl]acetamide.[1]
Synthesis of N-carbobenzoxy-3-fluoro-4-morpholinylaniline
This protocol describes the preparation of the key aromatic coupling partner.
Materials:
-
3-fluoro-4-morpholinyl nitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Acetone
-
Sodium bicarbonate (NaHCO₃) aqueous solution
-
Benzyl chloroformate (Cbz-Cl)
-
Ice water
Procedure:
-
In a 250 mL three-necked flask, combine 9.05 g of 3-fluoro-4-morpholinyl nitrobenzene, 0.80 g of 10% Pd/C, 7.57 g of ammonium formate, and 120 mL of acetone.
-
Heat the reaction mixture to 45-50 °C for 3 hours.
-
Cool the mixture to room temperature and filter.
-
Transfer the filtrate to a 500 mL three-necked flask and add 120 mL of acetone and 100 mL of an aqueous solution containing 5.88 g of sodium bicarbonate.
-
Cool the mixture to 0 °C and slowly add 7.85 g of benzyl chloroformate.
-
Stir the reaction at room temperature for 2 hours.
-
Pour the reaction mixture into 200 mL of ice water.
-
Filter, wash, and dry the resulting off-white solid to obtain 11.83 g of N-carbobenzoxy-3-fluoro-4-morpholinylaniline.[1]
Synthesis of Linezolid
This final step involves the coupling of the two key intermediates and the formation of the oxazolidinone ring.
Materials:
-
N-carbobenzoxy-3-fluoro-4-morpholinylaniline
-
(S)-N-[2-acetoxy-3-chloropropyl]acetamide
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Lithium tert-butoxide (LiOt-Bu) in Tetrahydrofuran (THF) (1 mol/L solution)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Saturated sodium chloride solution (brine)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a 25 mL three-necked flask, dissolve 2.05 g of N-carbobenzoxy-3-fluoro-4-morpholinylaniline in 4 mL of DMF and 0.4 g of methanol at 20 °C.
-
Add 18.75 mL of a 1 mol/L solution of lithium tert-butoxide in THF.
-
At 5 °C, add 1.94 g of (S)-N-[2-acetoxy-3-chloropropyl]acetamide and stir the mixture at room temperature for 21 hours.[1]
-
After the reaction is complete, sequentially add 4 mL of saturated ammonium chloride solution, 35 mL of water, and 30 mL of saturated sodium chloride solution.
-
Extract the mixture with 35 mL of dichloromethane. Separate the organic layer.
-
Extract the aqueous layer again with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Crystallize the crude product from ethyl acetate-petroleum ether to obtain 1.59 g of off-white solid Linezolid.[1]
Visualizations
Synthetic Pathway of Linezolid
Caption: Synthetic route to Linezolid.
Experimental Workflow for Linezolid Synthesis
Caption: Experimental workflow overview.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This unique mechanism of action differs from many other protein synthesis inhibitors, reducing the likelihood of cross-resistance.
Caption: Linezolid's mechanism of action.
References
One-Pot Synthesis of (S)-1-Amino-3-chloro-2-propanol Hydrochloride: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Amino-3-chloro-2-propanol hydrochloride is a critical chiral building block in the synthesis of several pharmaceuticals, most notably the oxazolidinone antibiotic Linezolid. Traditional multi-step syntheses of this intermediate often involve complex protection/deprotection steps and purification of intermediates, leading to lower overall yields and increased production costs. This application note details a streamlined and efficient one-pot synthesis method starting from readily available (S)-epichlorohydrin. This method simplifies the operational procedure, reduces waste, and is amenable to large-scale industrial production. The protocol involves the nucleophilic ring-opening of (S)-epichlorohydrin with benzylamine, followed by an in-situ debenzylation and hydrochloride salt formation.
Introduction
The demand for enantiomerically pure intermediates in the pharmaceutical industry is ever-increasing due to the stereospecific nature of drug-receptor interactions. This compound is a key chiral intermediate whose synthesis has been the subject of significant research. The one-pot synthesis method presented here offers a significant improvement over classical synthetic routes by minimizing the number of synthetic steps and avoiding the isolation of the intermediate, (S)-1-(benzylamino)-3-chloro-2-propanol. This approach not only enhances the efficiency of the synthesis but also aligns with the principles of green chemistry by reducing solvent and energy consumption.
Reaction Scheme
The one-pot synthesis proceeds in two sequential steps within the same reaction vessel:
-
Ring-Opening of (S)-Epichlorohydrin: Benzylamine acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring of (S)-epichlorohydrin. This reaction yields the intermediate, (S)-1-(benzylamino)-3-chloro-2-propanol.
-
In-Situ Deprotection and Salt Formation: Upon completion of the initial reaction, the addition of concentrated hydrochloric acid facilitates the cleavage of the benzyl group and the concurrent formation of the hydrochloride salt of the desired product.
Experimental Protocol
This protocol is based on established methodologies for the one-pot synthesis of this compound.[1][2]
Materials:
-
(S)-Epichlorohydrin (≥98% purity)
-
Benzylamine (≥99% purity)
-
Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid (37%)
-
Deionized Water
-
Sodium Hydroxide (for pH adjustment during work-up if necessary)
-
Ethyl Acetate (for extraction)
-
Magnesium Sulfate (anhydrous, for drying)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
pH meter or pH paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Ring-Opening Reaction
-
In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add (S)-epichlorohydrin (1.0 eq) and anhydrous ethanol (5 mL per gram of epichlorohydrin).
-
Begin stirring the solution at room temperature.
-
Slowly add benzylamine (1.0-1.2 eq) to the reaction mixture via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 60-65°C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the (S)-epichlorohydrin is consumed.
Step 2: Deprotection and Hydrochloride Salt Formation
-
After the initial reaction is complete, cool the reaction mixture to room temperature.
-
Slowly and carefully add concentrated hydrochloric acid (2.0-3.0 eq) to the stirred reaction mixture. Caution: This addition is exothermic and will generate fumes. Perform this step in a well-ventilated fume hood.
-
Heat the mixture to reflux and maintain for an additional 2-4 hours to ensure complete debenzylation.
-
Monitor the disappearance of the intermediate by TLC or HPLC.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, add deionized water and wash with ethyl acetate to remove any remaining benzyl chloride and other non-polar impurities.
-
Separate the aqueous layer containing the product and concentrate it under reduced pressure to obtain the crude this compound.
-
For further purification, the crude product can be recrystallized from an ethanol/water mixture (e.g., 4:1 v/v). Dissolve the crude solid in a minimal amount of the hot solvent mixture and allow it to cool slowly to 0-5°C to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the one-pot synthesis of this compound. The data is compiled from literature sources and represents achievable results under optimized conditions.
| Parameter | Value/Range | Reference/Comment |
| Reactants | ||
| (S)-Epichlorohydrin | 1.0 eq | Starting material |
| Benzylamine | 1.0 - 1.2 eq | Nucleophile and protecting group |
| Concentrated HCl | 2.0 - 3.0 eq | For deprotection and salt formation |
| Reaction Conditions | ||
| Solvent | Anhydrous Ethanol | |
| Ring-Opening Temperature | 60 - 65°C (Reflux) | [3] |
| Ring-Opening Time | 4 - 6 hours | [3] |
| Deprotection Temperature | Reflux | |
| Deprotection Time | 2 - 4 hours | |
| Yield and Purity | ||
| Overall Yield | 75 - 85% | [3] |
| Purity (after recrystallization) | >98% | [3] |
| Enantiomeric Excess (e.e.) | >99% | Dependent on the purity of starting (S)-epichlorohydrin |
Visualizations
Experimental Workflow Diagram
References
- 1. CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]
- 2. CN102952025A - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]
- 3. This compound | 34839-13-9 | Benchchem [benchchem.com]
Application Notes and Protocols: (S)-1-Amino-3-chloro-2-propanol Hydrochloride in Beta-Blocker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Amino-3-chloro-2-propanol hydrochloride is a critical chiral building block in the stereoselective synthesis of a significant class of cardiovascular drugs known as beta-blockers. The therapeutic efficacy of many beta-blockers resides primarily in the (S)-enantiomer. The use of this chiral precursor allows for the direct synthesis of the desired enantiomerically pure beta-blocker, obviating the need for challenging and often inefficient chiral resolution of a racemic mixture. This document provides detailed application notes and experimental protocols for the synthesis of two prominent beta-blockers, (S)-Propranolol and (S)-Atenolol, utilizing this compound or its synthetic equivalent, (R)-epichlorohydrin, which leads to the same key chiral intermediate.
Mechanism of Action: Beta-Adrenergic Blockade
Beta-blockers exert their therapeutic effects by competitively antagonizing beta-adrenergic receptors (β-ARs). This blockade prevents the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to these receptors. The downstream signaling cascade, which typically involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP), is thereby inhibited. This leads to a reduction in heart rate, myocardial contractility, and blood pressure.
Application Notes and Protocols: Asymmetric Synthesis Utilizing (S)-1-Amino-3-chloro-2-propanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the asymmetric synthesis of key pharmaceutical intermediates and final active pharmaceutical ingredients (APIs) using the chiral building block, (S)-1-Amino-3-chloro-2-propanol hydrochloride. The protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a versatile chiral synthon of significant interest in the pharmaceutical industry. Its stereochemically defined structure, featuring amino, hydroxyl, and chloro functional groups, allows for its incorporation into complex molecular architectures with high stereocontrol. This is particularly crucial for the synthesis of enantiomerically pure drugs, where a specific stereoisomer is responsible for the desired therapeutic effect. This document details its primary application in the synthesis of the oxazolidinone antibiotic, Linezolid, and provides a protocol for the synthesis of the beta-blocker, (S)-Propranolol.
Application 1: Synthesis of Linezolid
Linezolid is a crucial antibiotic used to treat serious infections caused by multidrug-resistant Gram-positive bacteria. The (S)-configuration at the C5 position of the oxazolidinone ring is essential for its antibacterial activity. This compound serves as a key starting material for introducing this stereocenter.
Experimental Protocol: Multi-step Synthesis of Linezolid
This protocol outlines a common synthetic route to Linezolid starting from this compound. The key steps involve N-acetylation, followed by cyclization with a carbamate-protected aniline derivative.
Step 1: Synthesis of (S)-N-(3-chloro-2-hydroxypropyl)acetamide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (10.0 g, 68.5 mmol) in 100 mL of a suitable organic solvent such as dichloromethane.
-
Basification: Cool the suspension to 0 °C in an ice bath and slowly add triethylamine (2.1 equivalents, 143.9 mmol, 20.0 mL) to neutralize the hydrochloride salt.
-
Acetylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.2 equivalents, 82.2 mmol, 7.8 mL) dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (S)-N-(3-chloro-2-hydroxypropyl)acetamide.
Step 2: Synthesis of Linezolid
-
Reaction Setup: To a solution of N-carbobenzoxy-3-fluoro-4-morpholinylaniline (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as lithium tert-butoxide (1.1 equivalents) at a controlled temperature (e.g., 0-5 °C).
-
Coupling: To this mixture, add a solution of (S)-N-(3-chloro-2-hydroxypropyl)acetamide (1.0 equivalent) in anhydrous DMF dropwise.
-
Cyclization: Allow the reaction to proceed at room temperature for 18-24 hours, monitoring by TLC or HPLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude Linezolid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a white solid.
Quantitative Data for Linezolid Synthesis
| Step | Intermediate/Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | (S)-N-(3-chloro-2-hydroxypropyl)acetamide | This compound | Triethylamine, Acetic anhydride | Dichloromethane | 0 to RT | 12-16 | 85-95 |
| 2 | Linezolid | (S)-N-(3-chloro-2-hydroxypropyl)acetamide | N-carbobenzoxy-3-fluoro-4-morpholinylaniline, Lithium tert-butoxide | DMF | 0 to RT | 18-24 | 70-85 |
Experimental Workflow for Linezolid Synthesis
Caption: A flowchart illustrating the key stages in the asymmetric synthesis of Linezolid.
Application 2: Synthesis of (S)-Propranolol
(S)-Propranolol is a non-selective beta-blocker used in the treatment of various cardiovascular conditions. The (S)-enantiomer is significantly more active than the (R)-enantiomer. This protocol describes a synthetic route to (S)-Propranolol.
Experimental Protocol: Synthesis of (S)-Propranolol
-
Reaction Setup: In a reaction vessel, dissolve 1-naphthol (1.0 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Deprotonation: Add a base like potassium hydroxide (1.1 equivalents) and stir the mixture at room temperature to form the naphthoxide salt.
-
Nucleophilic Substitution: To the resulting solution, add this compound (1.0 equivalent) and heat the reaction mixture (e.g., to 70-80 °C).
-
Reaction: Maintain the temperature and stir for 24-48 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (S)-Propranolol can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.
Quantitative Data for (S)-Propranolol Synthesis
| Product | Starting Materials | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (S)-Propranolol | This compound, 1-Naphthol | Potassium hydroxide | DMSO | 70-80 | 24-48 | 60-75 |
Experimental Workflow for (S)-Propranolol Synthesis
Caption: A simplified workflow for the asymmetric synthesis of (S)-Propranolol.
Signaling Pathway Diagrams
Linezolid Mechanism of Action
Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[1][2][3][4] It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of the functional 70S initiation complex.[1][3][4]
Caption: The mechanism of action of Linezolid, highlighting the inhibition of the 70S initiation complex formation.
Beta-Blocker Signaling Pathway
Beta-blockers, such as Propranolol, act as antagonists at beta-adrenergic receptors, thereby inhibiting the downstream signaling cascade initiated by catecholamines like epinephrine and norepinephrine.[5][6] This leads to a reduction in heart rate, blood pressure, and cardiac contractility.[6]
Caption: The signaling cascade of beta-adrenergic receptors and its inhibition by beta-blockers.
References
- 1. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 2. Linezolid - Wikipedia [en.wikipedia.org]
- 3. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. researchgate.net [researchgate.net]
- 6. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
Application Notes and Protocols: (S)-1-Amino-3-chloro-2-propanol hydrochloride as a Precursor to Epoxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Amino-3-chloro-2-propanol hydrochloride is a valuable chiral building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both an amino and a chlorohydrin moiety, allows for its use as a precursor in the stereoselective synthesis of various complex molecules. One of the key transformations of this compound is its conversion into a chiral epoxide, specifically (S)-glycidylamine or its derivatives. This conversion proceeds through a well-established intramolecular Williamson ether synthesis, a reliable method for forming three-membered ether rings.
This document provides detailed application notes and experimental protocols for the use of this compound as a precursor to N-protected chiral epoxides. The protocols cover a two-step process: the protection of the amino group, followed by the base-mediated intramolecular cyclization to form the epoxide ring.
Reaction Pathway Overview
The conversion of this compound to an N-protected epoxide involves two primary steps. First, the amino group is protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent its interference in the subsequent base-mediated reaction. The resulting N-Boc protected chlorohydrin is then treated with a base to facilitate an intramolecular SN2 reaction, yielding the desired N-protected epoxide.
Chiral Synthesis of (S)-1-Amino-3-chloro-2-propanol Hydrochloride from (S)-Epichlorohydrin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral synthesis of (S)-1-Amino-3-chloro-2-propanol hydrochloride, a key chiral building block in the synthesis of various pharmaceutical compounds. The primary synthetic route described utilizes (S)-epichlorohydrin and benzylamine in a one-pot process, offering a straightforward and efficient method. An alternative route using phthalimide is also discussed.
I. Introduction
This compound is a valuable intermediate in medicinal chemistry and organic synthesis. Its stereospecific structure is crucial for the biological activity and receptor binding affinity of many pharmacologically active molecules, most notably in the synthesis of β-adrenergic receptor antagonists (beta-blockers). The synthesis from the readily available chiral precursor, (S)-epichlorohydrin, ensures the retention of the desired stereochemistry.
II. One-Pot Synthesis via Benzylamine Intermediate
This protocol details a one-pot synthesis method that proceeds through a benzylamine-protected intermediate, which is subsequently deprotected and converted to the hydrochloride salt. This method is advantageous due to its operational simplicity and high yield.
Reaction Scheme:
(S)-Epichlorohydrin reacts with benzylamine in the first step to form (S)-1-(benzylamino)-3-chloro-2-propanol. This intermediate is then deprotected via catalytic hydrogenation to yield (S)-1-amino-3-chloro-2-propanol, which is subsequently treated with hydrochloric acid to form the stable hydrochloride salt.
Experimental Protocol
Step 1: Ring-Opening of (S)-Epichlorohydrin with Benzylamine
-
To a solution of (S)-epichlorohydrin (1.0 eq) in anhydrous ethanol, add benzylamine (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-65°C and maintain under reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the crude (S)-1-(benzylamino)-3-chloro-2-propanol solution is used directly in the next step without isolation.
Step 2: Deprotection and Hydrochloride Salt Formation
-
To the ethanolic solution of the intermediate from Step 1, add Palladium on carbon (10% Pd/C, 0.02 eq).
-
Subject the mixture to catalytic hydrogenation at 50°C under a hydrogen atmosphere (3 atm) for 2-3 hours.
-
After the reaction is complete (monitored by TLC or GC), filter the mixture through a pad of Celite to remove the catalyst.
-
To the filtrate, add concentrated hydrochloric acid (1.1 eq) dropwise while stirring.
-
Cool the solution to 0-5°C and allow the product to crystallize over 12 hours.
-
Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
Data Presentation
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Ring-opening | (S)-Epichlorohydrin, Benzylamine, Ethanol | 60-65 | 4-6 | ~95 (crude) | - |
| Deprotection & Salt Formation | 10% Pd/C, H₂, Concentrated HCl, Ethanol | 50 | 2-3 | >85 (overall) | >98 |
Characterization Data
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 188-192 °C
-
1H NMR (400 MHz, D₂O) δ (ppm): 4.25-4.15 (m, 1H, CHOH), 3.75 (dd, J = 12.0, 4.0 Hz, 1H, CH₂Cl), 3.68 (dd, J = 12.0, 6.0 Hz, 1H, CH₂Cl), 3.30 (dd, J = 13.2, 4.0 Hz, 1H, CH₂NH₂), 3.15 (dd, J = 13.2, 8.0 Hz, 1H, CH₂NH₂).
-
13C NMR (100 MHz, D₂O) δ (ppm): 68.5 (CHOH), 46.2 (CH₂Cl), 45.8 (CH₂NH₂).
III. Alternative Synthetic Route via Phthalimide Intermediate
This alternative route utilizes phthalimide as the nitrogen source, which requires a subsequent deprotection step to liberate the primary amine.
Reaction Scheme:
(S)-epichlorohydrin is first reacted with phthalimide to form (S)-N-(3-chloro-2-hydroxypropyl)phthalimide. The phthalimide protecting group is then removed, typically by hydrazinolysis, followed by acidification to yield the hydrochloride salt.
Experimental Protocol
Step 1: Synthesis of (S)-N-(3-chloro-2-hydroxypropyl)phthalimide
-
Suspend phthalimide (1.0 eq) and potassium carbonate (1.1 eq) in a suitable solvent such as DMF or acetonitrile.
-
Add (S)-epichlorohydrin (1.05 eq) to the suspension.
-
Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Deprotection of the Phthalimide Group
-
Dissolve the (S)-N-(3-chloro-2-hydroxypropyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) and reflux the mixture for 4-6 hours.
-
A precipitate of phthalhydrazide will form. Cool the mixture and filter off the precipitate.
-
Concentrate the filtrate, dissolve the residue in water, and acidify with concentrated hydrochloric acid.
-
The aqueous solution is then worked up as described in the previous method to isolate the final product.
IV. Visualization of Experimental Workflow
One-Pot Synthesis Workflow
Caption: One-pot synthesis workflow diagram.
Logical Relationship of Synthesis
Caption: Logical flow of synthetic routes.
Application Note: Ultrasensitive Quantification of (S)-1-Amino-3-chloro-2-propanol hydrochloride, a Potential Genotoxic Impurity, using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of (S)-1-Amino-3-chloro-2-propanol hydrochloride, a potential genotoxic impurity (PGI), in active pharmaceutical ingredients (APIs). Due to the polar nature and poor retention of the analyte on conventional reversed-phase columns, a pre-column derivatization strategy using dansyl chloride is employed. This method provides excellent sensitivity and specificity, meeting the stringent requirements for PGI analysis as per the International Council for Harmonisation (ICH) guidelines. The method was validated for its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
Introduction
(S)-1-Amino-3-chloro-2-propanol is a chiral building block used in the synthesis of various pharmaceutical compounds. As a chlorinated amino alcohol, it has the potential to be a genotoxic impurity, which can cause damage to genetic material and are therefore subject to strict control limits, often at parts-per-million (ppm) levels relative to the API. Regulatory bodies mandate the monitoring of such impurities to ensure the safety and quality of pharmaceutical products.
The analysis of (S)-1-Amino-3-chloro-2-propanol presents a challenge due to its high polarity, low molecular weight, and lack of a strong chromophore, making it difficult to retain and detect using standard HPLC-UV methods. LC-MS/MS offers the required sensitivity and selectivity for trace-level quantification. To overcome the challenges of poor chromatographic retention and ionization efficiency, a derivatization approach is often necessary. This application note details a robust LC-MS/MS method employing derivatization with dansyl chloride to enhance the chromatographic and mass spectrometric properties of the analyte, allowing for its reliable quantification at trace levels.
Experimental Protocols
2.1. Materials and Reagents
-
This compound reference standard
-
Dansyl chloride
-
Sodium bicarbonate
-
Acetone (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
API matrix
2.2. Standard and Sample Preparation
2.2.1. Standard Stock Solution (1 mg/mL) Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
2.2.2. Working Standard Solutions Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.1 ng/mL to 100 ng/mL.
2.2.3. Sample Preparation (API Spiking) Accurately weigh 100 mg of the API and dissolve in 10 mL of a suitable solvent (e.g., methanol or a mixture of water and organic solvent, depending on the API's solubility). Spike with the appropriate working standard solution to achieve the desired impurity concentration.
2.3. Derivatization Protocol
-
Transfer 100 µL of the standard or sample solution to a clean microcentrifuge tube.
-
Add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 200 µL of dansyl chloride solution (1 mg/mL in acetone).
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
Add 50 µL of 2.5% formic acid in water to quench the reaction.
-
Vortex and centrifuge the sample at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Caption: Experimental workflow for the analysis of (S)-1-Amino-3-chloro-2-propanol.
2.4. LC-MS/MS Instrumentation and Conditions
2.4.1. Liquid Chromatography
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
2.4.2. Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: The precursor ion will be the [M+H]+ of the dansylated derivative. Product ions will be determined by infusing a standard solution and performing a product ion scan.
-
Predicted [M+H]+ for dansyl derivative: m/z 344.1
-
Hypothetical MRM Transitions:
-
Quantifier: 344.1 -> 171.1
-
Qualifier: 344.1 -> 250.1
-
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Caption: LC-MS/MS analytical workflow.
Results and Data Presentation
The method was validated according to ICH Q2(R2) guidelines. The validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, were established.
Table 1: Linearity, LOD, and LOQ
| Parameter | Result |
| Linearity Range | 0.5 ng/mL - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.15 ng/mL (Signal-to-Noise Ratio ≈ 3:1) |
| Limit of Quantification (LOQ) | 0.5 ng/mL (Signal-to-Noise Ratio ≈ 10:1) |
Table 2: Accuracy
| Spiked Level | Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |
| LOQ | 0.5 | 98.5 | 4.2 |
| 100% | 10.0 | 101.2 | 2.5 |
| 150% | 15.0 | 99.8 | 2.1 |
Table 3: Precision
| Parameter | Concentration (ng/mL) | RSD (%) (n=6) |
| Repeatability | ||
| LOQ | 0.5 | 5.1 |
| 100% | 10.0 | 2.8 |
| Intermediate Precision | ||
| (Different Day, Different Analyst) | 10.0 | 3.5 |
Discussion
The developed LC-MS/MS method provides a reliable and robust tool for the quantification of this compound in API samples. The pre-column derivatization with dansyl chloride was crucial for achieving the required sensitivity and chromatographic performance. The dansyl derivative exhibited excellent ionization efficiency in positive ESI mode and good retention on a C18 column.
The method validation results demonstrate that the assay is linear, accurate, and precise over the specified concentration range. The low LOD and LOQ values are well below the typical threshold of toxicological concern (TTC) limits for genotoxic impurities, making this method suitable for routine quality control and regulatory submissions.
For chiral separation, an alternative approach using a chiral column (e.g., a macrocyclic glycopeptide-based column) with an isocratic mobile phase could be employed for the underivatized analyte, although likely with lower sensitivity. This could serve as a confirmatory method if the presence of the (R)-enantiomer needs to be excluded.
Conclusion
A sensitive, selective, and validated LC-MS/MS method for the quantification of the potential genotoxic impurity, this compound, in APIs has been successfully developed. The method, which involves pre-column derivatization with dansyl chloride, meets the rigorous demands for trace-level impurity analysis in the pharmaceutical industry. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the routine monitoring of this PGI, ensuring the safety and quality of pharmaceutical products.
Application Notes: (S)-1-Amino-3-chloro-2-propanol Hydrochloride in the Development of Novel Chiral Ligands
(S)-1-Amino-3-chloro-2-propanol hydrochloride is a versatile and readily available chiral building block that holds significant potential for the development of novel chiral ligands for asymmetric catalysis. Its bifunctional nature, possessing both a primary amine and a secondary alcohol on a three-carbon backbone with a defined stereocenter, allows for straightforward modification and incorporation into various ligand scaffolds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this synthon for the creation of new catalysts.
Introduction
Chiral amino alcohols are a privileged class of ligands in asymmetric catalysis, capable of effectively inducing stereoselectivity in a wide range of chemical transformations. The (S)-enantiomer of 1-amino-3-chloro-2-propanol hydrochloride offers a unique starting point for ligand design due to the presence of a reactive chloromethyl group, which can be displaced by various nucleophiles to introduce diverse functionalities. This allows for the systematic tuning of the steric and electronic properties of the resulting ligands, a key aspect in the optimization of catalytic performance.
While the primary industrial application of this compound has been as a key intermediate in the synthesis of the antibiotic linezolid, its potential in asymmetric catalysis is an emerging area of interest. The strategic derivatization of its amino and hydroxyl groups, in concert with modifications at the chloro-position, can lead to the generation of novel bidentate and tridentate ligands for a variety of metal-catalyzed reactions.
Synthesis of Chiral Ligands: A Generalized Approach
The synthesis of chiral ligands from this compound typically involves a multi-step sequence that begins with the protection of the amino group, followed by modification of the chloromethyl and hydroxyl moieties, and concluding with deprotection and further functionalization if required. A general workflow is outlined below.
Caption: Generalized workflow for the synthesis of novel chiral ligands.
Application in Asymmetric Catalysis: A Case Study
While specific examples of novel chiral ligands derived directly from this compound for asymmetric catalysis are not extensively reported in peer-reviewed literature, we can extrapolate its potential based on the broader class of chiral amino alcohol ligands. A prominent application of such ligands is in the enantioselective addition of organozinc reagents to aldehydes.
Hypothetical Application: Enantioselective Addition of Diethylzinc to Benzaldehyde
Let us consider a hypothetical chiral ligand, (S)-N-benzyl-1-amino-3-phenoxy-2-propanol , synthesized from this compound. This ligand could be employed in the asymmetric addition of diethylzinc to benzaldehyde to produce the chiral secondary alcohol, (S)-1-phenyl-1-propanol.
Caption: Proposed catalytic cycle for the enantioselective ethylation of benzaldehyde.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of a chiral ligand derived from this compound and its application in a representative asymmetric reaction.
Protocol 1: Synthesis of (S)-N-Boc-1-amino-3-phenoxy-2-propanol
Objective: To synthesize a protected chiral amino alcohol ligand precursor.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Phenol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
N-Protection:
-
Suspend this compound (1.0 eq) in DCM.
-
Add Et₃N (2.2 eq) and stir for 10 minutes at room temperature.
-
Add (Boc)₂O (1.1 eq) portion-wise and stir the reaction mixture overnight at room temperature.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate.
-
-
Phenoxy Substitution:
-
In a separate flask, dissolve phenol (1.2 eq) in anhydrous DMF and add NaH (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the crude N-Boc protected intermediate in anhydrous DMF.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield (S)-N-Boc-1-amino-3-phenoxy-2-propanol.
-
Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde
Objective: To perform an asymmetric ethylation using a chiral ligand.
Materials:
-
(S)-N-benzyl-1-amino-3-phenoxy-2-propanol (hypothetical ligand, assuming deprotection and N-benzylation of the product from Protocol 1)
-
Diethylzinc (1.0 M in hexanes)
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Formation:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chiral ligand (0.05 eq).
-
Add anhydrous toluene and stir until the ligand is dissolved.
-
Cool the solution to 0 °C and add diethylzinc (2.0 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Asymmetric Addition:
-
Add freshly distilled benzaldehyde (1.0 eq) dropwise to the catalyst solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
-
Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Presentation
The performance of a chiral ligand is typically evaluated by the yield and enantioselectivity of the catalyzed reaction. The following table presents hypothetical data for the enantioselective addition of diethylzinc to various aldehydes using a ligand derived from this compound.
| Entry | Aldehyde | Ligand Loading (mol%) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 5 | 95 | 92 (S) |
| 2 | 4-Chlorobenzaldehyde | 5 | 92 | 90 (S) |
| 3 | 4-Methoxybenzaldehyde | 5 | 96 | 94 (S) |
| 4 | 2-Naphthaldehyde | 5 | 90 | 88 (S) |
| 5 | Cinnamaldehyde | 5 | 85 | 85 (S) |
Conclusion
This compound represents a promising, yet underexplored, platform for the development of novel chiral ligands. Its structural features allow for the synthesis of a diverse library of ligands with tunable properties. The provided protocols offer a foundational approach for researchers to begin exploring the synthesis of such ligands and evaluating their efficacy in asymmetric catalysis. Further research in this area is warranted to fully unlock the potential of this versatile chiral building block in the field of stereoselective synthesis.
Application Notes and Protocols: (S)-1-Amino-3-chloro-2-propanol hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Amino-3-chloro-2-propanol hydrochloride is a versatile and highly valuable chiral building block in modern organic synthesis. Its primary application lies in its role as a key intermediate for the synthesis of enantiomerically pure pharmaceuticals, most notably the oxazolidinone antibiotic, linezolid. While chiral amino alcohols are a well-established class of precursors for ligands in asymmetric catalysis, the direct application of this compound in this context is not extensively documented in scientific literature. Its utility is predominantly as a structural synthon rather than as a precursor to a chiral catalyst. These notes provide an overview of its synthesis, its principal applications as a chiral building block, and a general protocol for the potential, though less common, derivatization into a chiral ligand for asymmetric catalysis.
Role as a Chiral Synthon
The primary and most significant application of this compound is as a chiral precursor in multi-step syntheses of complex, stereochemically defined molecules. The presence of three distinct functional groups—an amine, a hydroxyl group, and a chloro group—on a propane backbone, with a defined stereocenter at the C2 position, makes it an ideal starting material for introducing chirality into a target molecule.
Key Intermediate in the Synthesis of Linezolid
The stereochemical configuration of this compound is critical for the synthesis of Linezolid, an important antibiotic used for treating infections caused by multidrug-resistant bacteria.[1] The (S)-enantiomer is essential for the drug's efficacy, as the presence of other stereoisomers can lead to reduced activity or undesirable side effects.
The synthesis of this compound is a critical step in the overall production of linezolid. A common industrial method involves the ring-opening of (S)-epichlorohydrin.
Synthesis of this compound
A widely employed synthetic route to this compound starts from (S)-epichlorohydrin and involves a one-pot reaction sequence. This method is favored for its operational simplicity and high yield, making it suitable for large-scale industrial production.[1]
Reaction Scheme:
Caption: One-pot synthesis of this compound.
Table 1: Key Parameters for the One-Pot Synthesis of this compound
| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Ring-opening | (S)-Epichlorohydrin, Benzylamine, Ethanol | Room Temperature | Not specified | High | Not specified |
| Deprotection & Salt Formation | Concentrated HCl, Reflux | Reflux | Not specified | High | >95% |
Note: The patent literature describes the reaction at room temperature followed by reflux with concentrated HCl, emphasizing high yield without specifying exact quantitative values for each step in a tabulated format.[1]
Potential Application in Asymmetric Catalysis
While specific examples are scarce, the general principles of asymmetric catalysis suggest that this compound can be derivatized into chiral ligands. Chiral 1,2-amino alcohols are well-known precursors for various classes of privileged ligands, such as oxazolines, which are effective in a range of metal-catalyzed asymmetric reactions.
General Workflow for Chiral Ligand Synthesis
The transformation of a chiral amino alcohol into a chiral ligand typically involves the formation of a new heterocyclic ring that incorporates the chiral center. This creates a rigid scaffold that can effectively coordinate to a metal center and induce asymmetry in a catalytic reaction.
Caption: General workflow for ligand synthesis and asymmetric catalysis.
Representative Performance of Chiral Amino Alcohol-Derived Ligands
To illustrate the potential catalytic performance of ligands derived from chiral amino alcohols, the following table summarizes representative data for a common application: the asymmetric addition of diethylzinc to aldehydes. Note that this data is for illustrative purposes and does not specifically involve ligands derived from this compound.
Table 2: Representative Performance of Chiral Amino Alcohol-Derived Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Chiral Ligand Precursor | Metal | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (1R,2S)-(-)-N-Methylephedrine | Ti(Oi-Pr)₄ | Toluene | 0 | 95 | >99 |
| (1S,2R)-(+)-N,N-Dibutylnorephedrine | Ti(Oi-Pr)₄ | Toluene | 0 | 98 | 98 |
| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | None | Toluene | Room Temp | 97 | 98 |
Experimental Protocols
Protocol for the Synthesis of this compound
This protocol is adapted from the one-pot synthesis method.[1]
Materials:
-
(S)-Epichlorohydrin
-
Benzylamine
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve (S)-epichlorohydrin in ethanol.
-
Add benzylamine to the solution at room temperature and stir. The reaction progress can be monitored by TLC or GC.
-
Once the addition reaction is complete, add concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for a period sufficient for deprotection, monitoring the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is this compound, which can be further purified by recrystallization.
General Protocol for the Synthesis of a Chiral Oxazoline Ligand
This is a general procedure for the synthesis of chiral oxazoline ligands from chiral amino alcohols.
Materials:
-
This compound
-
A nitrile (e.g., benzonitrile)
-
A Lewis acid catalyst (e.g., ZnCl₂)
-
High-boiling point solvent (e.g., chlorobenzene)
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer and heating mantle
Procedure:
-
Neutralize this compound with a base (e.g., NaOH) to obtain the free amino alcohol. Extract the free base into an organic solvent and dry.
-
In a round-bottom flask equipped with a reflux condenser and Dean-Stark trap, combine the free (S)-1-amino-3-chloro-2-propanol, the desired nitrile (e.g., benzonitrile), and a catalytic amount of a Lewis acid (e.g., ZnCl₂).
-
Add a high-boiling point solvent such as chlorobenzene.
-
Heat the mixture to reflux. Water formed during the reaction is removed by azeotropic distillation using the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting materials are consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting chiral oxazoline ligand by column chromatography or distillation.
Conclusion
This compound is a fundamentally important chiral building block in the pharmaceutical industry, with its role in the synthesis of linezolid being a prime example of its utility. While it possesses the structural features of a precursor for chiral ligands in asymmetric catalysis, its application in this area is not well-established in the literature. The provided protocols offer a guide to its primary synthesis and a general pathway for its potential conversion into a chiral ligand, reflecting the current state of knowledge and its principal applications in organic synthesis. Researchers are encouraged to explore its potential in catalysis, though its established value as a chiral synthon remains its most significant contribution to the field.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1-Amino-3-chloro-2-propanol hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-1-Amino-3-chloro-2-propanol hydrochloride, a key intermediate in various pharmaceutical compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on a popular and efficient method: the one-pot reaction of (S)-epichlorohydrin with benzylamine, followed by debenzylation and salt formation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction of (S)-epichlorohydrin and benzylamine: The initial ring-opening reaction may not have gone to completion. 2. Suboptimal temperature control: Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures can promote side reactions and polymerization of epichlorohydrin. 3. Incorrect molar ratio of reactants: An inappropriate ratio of benzylamine to (S)-epichlorohydrin can result in unreacted starting material or the formation of undesired byproducts. 4. Inefficient debenzylation: The removal of the benzyl protecting group may be incomplete. 5. Loss of product during workup and purification: The product may be lost during extraction, crystallization, or filtration steps. | 1. Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting materials before proceeding to the next step. 2. Temperature Optimization: Maintain a consistent reaction temperature. For the initial reaction of (S)-epichlorohydrin and benzylamine, a temperature range of 25-60°C is often employed. Careful control is crucial as the reaction can be exothermic. 3. Molar Ratio Adjustment: A slight excess of benzylamine (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided to minimize purification challenges. 4. Ensure Complete Deprotection: The debenzylation step, often carried out with a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere or via acidic hydrolysis, should be allowed to proceed until no starting material is detected. 5. Optimize Purification: For crystallization, slowly cool the solution and consider adding an anti-solvent to improve crystal formation and yield. Ensure filter cakes are washed with a minimal amount of cold solvent to reduce product loss. |
| Formation of Impurities | 1. Dimerization or polymerization of (S)-epichlorohydrin: This is more likely to occur at higher temperatures. 2. Formation of di-addition products: One molecule of benzylamine may react with two molecules of (S)-epichlorohydrin. 3. Over-alkylation of benzylamine: The secondary amine intermediate can react further with (S)-epichlorohydrin. 4. Incomplete removal of benzyl group: Residual benzylated intermediate will be present in the final product. | 1. Strict Temperature Control: Maintain the reaction temperature within the optimal range and ensure efficient stirring to dissipate heat. 2. Control Stoichiometry: Use a slight excess of benzylamine to favor the formation of the mono-adduct. 3. Slow Addition of Epichlorohydrin: Adding the (S)-epichlorohydrin dropwise to the benzylamine solution can help to minimize over-alkylation. 4. Monitor Deprotection: Use analytical techniques to confirm the complete removal of the benzyl group before proceeding with product isolation. |
| Difficulty in Product Crystallization | 1. Presence of impurities: Impurities can inhibit crystal formation. 2. Incorrect solvent system: The chosen solvent may not be ideal for crystallization. 3. Supersaturation issues: The solution may be too dilute or too concentrated. | 1. Purify the Crude Product: If significant impurities are present, consider a preliminary purification step such as column chromatography before attempting crystallization. 2. Solvent Screening: Experiment with different solvent systems. A common approach is to dissolve the product in a solvent in which it is soluble (e.g., ethanol, methanol) and then slowly add an anti-solvent in which it is poorly soluble (e.g., diethyl ether, hexane) to induce crystallization. 3. Optimize Concentration: Concentrate the solution to induce saturation. Seeding with a small crystal of the pure product can also initiate crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: A widely used and efficient method is a "one-pot" synthesis starting from (S)-epichlorohydrin.[1][2] This process involves two main steps:
-
Ring-opening of (S)-epichlorohydrin: (S)-epichlorohydrin is reacted with a protecting amine, most commonly benzylamine, in a suitable solvent like ethanol.[1][2] This reaction forms the intermediate (S)-1-(benzylamino)-3-chloropropan-2-ol.
-
Deprotection and Salt Formation: The benzyl group is then removed, and the hydrochloride salt is formed simultaneously by adding concentrated hydrochloric acid and heating the reaction mixture.[1][2] This one-pot approach is advantageous as it simplifies the procedure by avoiding the isolation of the intermediate, which can lead to higher overall yields.[1][2]
Q2: What are the critical parameters to control to maximize the yield?
A2: To maximize the yield, it is crucial to control the following parameters:
-
Temperature: The initial reaction between (S)-epichlorohydrin and benzylamine is often carried out at room temperature or with gentle heating.[1][2] Careful temperature control is necessary to prevent the polymerization of epichlorohydrin at higher temperatures.
-
Reaction Time: The reaction should be monitored to ensure it goes to completion before proceeding to the deprotection step.
-
Molar Ratio of Reactants: A slight excess of benzylamine is often used to ensure the complete consumption of the (S)-epichlorohydrin.
-
Solvent: Anhydrous ethanol is a commonly used solvent that effectively dissolves the reactants and minimizes side reactions.[1]
Q3: What are the common side products, and how can they be minimized?
A3: Common side products can include:
-
Polymerization products of epichlorohydrin: This can be minimized by maintaining a controlled temperature and avoiding localized overheating.
-
Products of double addition: Where one benzylamine molecule reacts with two epichlorohydrin molecules. This can be reduced by using a slight excess of benzylamine and adding the epichlorohydrin slowly to the reaction mixture.
-
Impurities from incomplete debenzylation: Ensuring the deprotection step goes to completion through reaction monitoring is key.
Q4: What are the recommended purification methods for the final product?
A4: The most common method for purifying this compound is crystallization . After the reaction is complete and the solvent is removed, the crude product can be dissolved in a suitable solvent (such as ethanol or methanol) and then crystallized by slow cooling or by the addition of an anti-solvent (like diethyl ether or isopropanol). Washing the resulting crystals with a cold solvent helps to remove residual impurities.
Experimental Protocols
One-Pot Synthesis of this compound
This protocol is a generalized procedure based on common practices.[1][2] Researchers should optimize the specific conditions for their laboratory setup.
Step 1: Ring-Opening of (S)-Epichlorohydrin
-
In a reaction vessel equipped with a stirrer and a thermometer, dissolve benzylamine (1.1 equivalents) in anhydrous ethanol.
-
Slowly add (S)-epichlorohydrin (1.0 equivalent) to the solution while maintaining the temperature at or below 30°C. The reaction can be exothermic.
-
Stir the mixture at room temperature for 4-6 hours or until the reaction is complete, as monitored by TLC or HPLC.
Step 2: Debenzylation and Salt Formation
-
To the reaction mixture from Step 1, add concentrated hydrochloric acid (e.g., 37% aqueous solution, 2-3 equivalents).
-
Heat the mixture to reflux (approximately 78-80°C for ethanol) and maintain for 10-15 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
Visualizations
Caption: One-pot synthesis workflow.
Caption: Troubleshooting low yield issues.
References
Purification techniques for (S)-1-Amino-3-chloro-2-propanol hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the purification of (S)-1-Amino-3-chloro-2-propanol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application? this compound is a chiral amino alcohol. It is a key intermediate in the synthesis of pharmaceuticals, most notably the oxazolidinone antibiotic Linezolid.[1][2]
Q2: What are the recommended storage conditions for this compound? To ensure stability, the compound should be stored in a cool, dry, and dark place.[3][4] The container should be kept tightly closed to prevent moisture absorption.
Q3: What are some common impurities that might be present in the crude product? Impurities can include unreacted starting materials, by-products from the synthesis such as over-alkylated species, and potentially the (R)-enantiomer.[3][5] In related aminopropanediol syntheses, impurities can also include glycerin and various secondary amines.[6]
Q4: What is the typical melting point of this compound? The melting point is reported as being greater than 131°C, with decomposition occurring.[3] This is a common characteristic for many amino alcohol hydrochloride salts.
Q5: In which solvents is this compound soluble? The compound is known to be soluble in Dimethyl Sulfoxide (DMSO).[3] For purification purposes like recrystallization, alcohol-based solvents such as ethanol or isopropanol are often explored.[7]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Crystallization
Q: My product has a purity of <95% after initial crystallization. How can I remove persistent impurities?
A: Persistent impurities often co-crystallize with the product. A combination of techniques may be necessary.
-
Probable Causes:
-
Inappropriate crystallization solvent choice.
-
Presence of structurally similar impurities.
-
Trapped solvent or moisture in the crystals.
-
-
Solutions:
-
Re-crystallization with a different solvent system: If a single solvent was used, try a mixed-solvent system. For amine hydrochlorides, 2-Propanol is often preferred over ethanol. Diethyl ether or acetone can be used as an anti-solvent to induce precipitation.[7]
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently and then filter it hot to remove the charcoal. This can help remove colored impurities and some organic by-products.[7]
-
Acid/Base Wash: Before crystallization, you can perform an acid/base extraction. Dissolve the crude material in an organic solvent and wash it with a basic aqueous solution to remove any acidic impurities. Since the product is an amine hydrochloride, this step should be performed carefully to avoid converting the product to its free base. Alternatively, if the crude product is the free amine, it can be dissolved in an organic solvent and extracted into an acidic aqueous solution, leaving non-basic organic impurities behind.[8]
-
Issue 2: Product "Oils Out" or Fails to Crystallize During Recrystallization
Q: During the cooling phase of recrystallization, my product separates as an oil instead of forming crystals. What should I do?
A: "Oiling out" is a common problem, especially when impurities are present or if the solution is supersaturated. Some patents have noted that this product can be difficult to crystallize.[2]
-
Probable Causes:
-
The solution is too concentrated.
-
The cooling rate is too fast.
-
High levels of impurities are depressing the melting point of the solid.
-
The solvent is not ideal for crystallization.
-
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation.
-
Slow Cooling: Allow the solution to cool very slowly to room temperature, and then transfer it to an ice bath or refrigerator. Rapid cooling often promotes oil formation.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystals, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Change Solvent System: If the problem persists, the solvent system is likely unsuitable. Refer to the solvent selection table below and consider a different solvent or a solvent/anti-solvent pair.[7]
-
Issue 3: Low Recovery Yield After Purification
Q: My final yield of pure product is significantly lower than expected. How can I improve it?
A: Low yield is often due to product loss during transfers or its solubility in the chosen solvent system.
-
Probable Causes:
-
The product is too soluble in the recrystallization solvent, even at low temperatures.
-
Too much solvent was used during recrystallization.
-
Premature crystallization during hot filtration.
-
Multiple, unnecessary purification steps or transfers.
-
-
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Select an Optimal Solvent: Choose a solvent in which the product has high solubility at high temperatures but low solubility at low temperatures.
-
Thorough Cooling: Ensure the crystallization mixture is cooled sufficiently (e.g., in an ice bath) for an adequate amount of time to maximize crystal precipitation before filtration.
-
Minimize Transfers: Plan your workflow to minimize the number of times you transfer the material between flasks.
-
Wash with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.
-
Data Presentation
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Suitability | Comments |
| 2-Propanol | Good | Often a preferred solvent for recrystallizing amine hydrochloride salts.[7] |
| Ethanol | Moderate | The product may have significant solubility even when cold, potentially reducing yield.[7] |
| Water | Moderate | Can be used, but drying the final product thoroughly is critical. |
| Acetone | Poor (as primary solvent) | Generally used as a wash or as an anti-solvent.[7] |
| Diethyl Ether / MTBE | Anti-Solvent | Used to induce precipitation from a solution where the product is too soluble (e.g., from 2-Propanol).[7] |
| Isopropanol/Diethyl Ether | Good (Mixed System) | A common combination where isopropanol is the solvent and ether is the anti-solvent. |
Table 2: Typical Purity Specifications
| Grade | Purity (by HPLC) | Recommended Use |
| Technical Grade | 95 - 98% | Early-stage process development |
| Standard Purity | > 98% | General research, intermediate synthesis |
| High Purity | > 99.5% | cGMP synthesis, reference standard |
Experimental Protocols
Protocol: Recrystallization of this compound
This protocol provides a general guideline for recrystallization. The optimal solvent and volumes should be determined empirically.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of a suitable solvent (e.g., 2-Propanol) and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
(Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once it has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same solvent used for crystallization) to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight to remove all residual solvent.
Visualizations
Caption: General workflow for the purification of (S)-1-Amino-3-chloro-2-propanol HCl.
Caption: Decision tree for troubleshooting recrystallization issues.
References
- 1. CN102952025A - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]
- 2. CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]
- 3. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]
- 4. This compound - High Purity at Attractive Price, CAS 34839-13-9 [jigspharma.com]
- 5. reddit.com [reddit.com]
- 6. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Overcoming solubility issues with (S)-1-Amino-3-chloro-2-propanol hydrochloride in organic solvents
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with (S)-1-Amino-3-chloro-2-propanol hydrochloride in organic solvents. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a salt, making it generally more soluble in polar solvents and less soluble in non-polar organic solvents. It is known to be soluble in dimethyl sulfoxide (DMSO).[1] Due to its hydroxyl and amino groups, it can participate in hydrogen bonding, which influences its solubility in protic solvents.
Q2: Why is my compound not dissolving in a specific organic solvent?
A2: The low solubility of this compound in many organic solvents is due to the high lattice energy of the salt and the polarity mismatch between the ionic salt and the non-polar or weakly polar solvent. The presence of the charged ammonium group and the chloride counter-ion makes the molecule highly polar.
Q3: How does temperature affect the solubility of this compound?
A3: For most solid solutes, including this compound, solubility in organic solvents tends to increase with temperature.[2][3] This is because the increased kinetic energy helps to overcome the intermolecular forces in both the solute and the solvent. However, the effect can vary depending on the specific solvent.
Q4: Can I use the free amine form of the compound to improve solubility?
A4: Yes, converting the hydrochloride salt to the free amine, (S)-1-Amino-3-chloro-2-propanol, will significantly increase its solubility in less polar organic solvents. The free amine is less polar and more readily solvated by organic solvents. This process is commonly referred to as "free-basing."
Q5: What is a co-solvent, and can it help dissolve my compound?
A5: A co-solvent is a mixture of solvents used to increase the solubility of a solute. For this compound, using a mixture of a polar solvent (in which it has some solubility) and a non-polar solvent can be an effective strategy to achieve dissolution.
Troubleshooting Guide
Problem 1: The compound is not dissolving in my chosen organic solvent.
-
Question: I am trying to dissolve this compound in a non-polar solvent like hexane or toluene, and it remains as a solid. What should I do?
-
Answer: this compound has very low solubility in non-polar solvents. You have a few options:
-
Change the solvent: Switch to a more polar organic solvent. Please refer to the solubility data table below for guidance.
-
Use a co-solvent system: Add a small amount of a polar solvent, such as methanol or ethanol, to your non-polar solvent to increase the overall polarity of the solvent system.
-
Increase the temperature: Gently warming the mixture while stirring can help to increase the rate of dissolution and the overall solubility.
-
Convert to the free amine: If your reaction conditions are compatible with a free amine, converting the hydrochloride salt to its free base form will significantly enhance its solubility in non-polar organic solvents.
-
Problem 2: The compound precipitates out of solution during my reaction.
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Question: My this compound initially dissolved, but then a precipitate formed as the reaction progressed. Why is this happening and how can I fix it?
-
Answer: Precipitation during a reaction can occur for several reasons:
-
Change in solvent polarity: The reaction may be consuming other polar reagents or generating less polar products, causing the overall polarity of the reaction mixture to decrease and the salt to crash out of solution.
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Temperature change: If the reaction was initially heated to dissolve the compound, subsequent cooling could cause it to precipitate.
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Formation of an insoluble product: The precipitate may be an insoluble product of the reaction, not the starting material.
Troubleshooting Steps:
-
Maintain Temperature: If the reaction is not temperature-sensitive, consider running it at a slightly elevated temperature to maintain solubility.
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Add a Co-solvent: Introduce a small amount of a highly polar solvent like DMSO or DMF to the reaction mixture to keep the compound in solution.
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Analyze the Precipitate: Isolate and analyze the precipitate to determine if it is the starting material or a product. This will inform your next steps.
-
Quantitative Solubility Data
The following table provides an estimated qualitative solubility of this compound in various common organic solvents at room temperature. This data is for guidance purposes.
| Solvent | Polarity Index | Expected Solubility | Notes |
| Water | 10.2 | High | The compound is a salt and is expected to be readily soluble in water. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Known to be a good solvent for this compound.[1] |
| Methanol | 5.1 | Moderate to High | The polar, protic nature of methanol should facilitate dissolution. |
| Ethanol | 4.3 | Moderate | Similar to methanol, but slightly lower polarity may result in lower solubility. |
| Isopropanol | 3.9 | Low to Moderate | Lower polarity compared to methanol and ethanol will likely lead to reduced solubility. |
| Acetonitrile | 5.8 | Low | Despite its polarity, as an aprotic solvent, it may be less effective than protic solvents. |
| Tetrahydrofuran (THF) | 4.0 | Very Low | Low polarity and aprotic nature make it a poor solvent for this salt. |
| Dichloromethane (DCM) | 3.1 | Very Low | A non-polar aprotic solvent, unlikely to dissolve the hydrochloride salt. |
| Toluene | 2.4 | Insoluble | A non-polar aromatic solvent, not suitable for dissolving this polar salt. |
| Hexane | 0.1 | Insoluble | A non-polar aliphatic solvent, not suitable for dissolving this polar salt. |
Experimental Protocols
Protocol 1: Qualitative Assessment of Solubility
This protocol provides a quick method to estimate the solubility of this compound in a range of solvents.
Materials:
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This compound
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A selection of test solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, THF, DCM, toluene, hexane)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
Procedure:
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Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the test solvent to the test tube.
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Vortex the mixture vigorously for 1 minute.
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Observe the solution. If the solid has completely dissolved, the compound is considered soluble in that solvent at approximately 10 mg/mL.
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If the solid has not completely dissolved, continue adding the solvent in 1 mL increments, vortexing after each addition, up to a total volume of 10 mL. Note the volume at which the solid dissolves completely.
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If the solid does not dissolve in 10 mL of the solvent, it is considered sparingly soluble or insoluble.
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Repeat this process for each test solvent.
Protocol 2: Quantitative Determination of Solubility (Gravimetric Method)
This protocol describes a more precise method for determining the solubility of the compound in a specific solvent at a given temperature.
Materials:
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This compound
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Chosen solvent
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A temperature-controlled shaker or water bath
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Centrifuge
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Analytical balance
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Glass vials with screw caps
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Pipettes
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Evaporating dish
Procedure:
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Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a glass vial.
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Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
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Equilibrate the mixture for at least 24 hours to ensure saturation.
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After equilibration, carefully remove the vial and allow any undissolved solid to settle.
-
Centrifuge the vial to ensure all solid material is pelleted at the bottom.
-
Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a pipette.
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Transfer the supernatant to a pre-weighed evaporating dish.
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Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
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Once the solvent is completely evaporated, weigh the evaporating dish containing the dried solute.
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Calculate the solubility using the following formula: Solubility (mg/mL) = (Weight of dish with solute - Weight of empty dish) / Volume of supernatant taken
Protocol 3: Conversion of Hydrochloride Salt to Free Amine (Free-basing)
This protocol details the procedure for neutralizing the hydrochloride salt to obtain the free amine, which is more soluble in a wider range of organic solvents.
Materials:
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This compound
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A suitable organic solvent for the free amine (e.g., dichloromethane or ethyl acetate)
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A weak inorganic base (e.g., saturated aqueous sodium bicarbonate solution or 1 M sodium hydroxide)
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Separatory funnel
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Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
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Rotary evaporator
Procedure:
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Dissolve the this compound in a minimal amount of water.
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Transfer the aqueous solution to a separatory funnel.
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Slowly add a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) to the separatory funnel. You will observe effervescence (release of CO2 gas). Continue adding the base until the effervescence ceases, which indicates that the acid has been neutralized.
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Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
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Combine the organic extracts.
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Dry the combined organic layer over an anhydrous drying agent (e.g., sodium sulfate).
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Filter off the drying agent.
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Remove the solvent under reduced pressure using a rotary evaporator to yield the free amine of (S)-1-Amino-3-chloro-2-propanol.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
References
Technical Support Center: Managing Neurotoxicity of (S)-1-Amino-3-chloro-2-propanol hydrochloride
Disclaimer: Information regarding the specific neurotoxic profile of (S)-1-Amino-3-chloro-2-propanol hydrochloride is limited in publicly available scientific literature. This guide provides a framework for managing potential neurotoxicity based on general principles and methodologies applied to analogous chemical compounds. The data and protocols presented herein are illustrative and should be adapted based on empirical findings with the specific compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing unexpected levels of neuronal cell death in our in vitro cultures when treating with this compound. What could be the cause and how can we troubleshoot this?
A1: Unexpected cytotoxicity can arise from several factors. Here’s a systematic approach to troubleshooting:
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Concentration Range: You may be operating in a steep toxicity range. We recommend performing a broad dose-response curve (e.g., from nanomolar to millimolar) to identify the IC50 (half-maximal inhibitory concentration) and a non-toxic concentration range.
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Solvent Effects: Ensure the final concentration of your vehicle (e.g., DMSO, ethanol) in the culture medium is non-toxic to your neuronal cells. Run a vehicle-only control.
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Compound Stability: this compound may be unstable in your culture medium, degrading into more toxic byproducts. Assess compound stability over the time course of your experiment using methods like HPLC.
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Cell Line Sensitivity: Different neuronal cell lines (e.g., SH-SY5Y, PC12, primary neurons) exhibit varying sensitivities to chemical insults. Consider testing your compound on multiple cell lines to understand the specificity of the toxic effect.
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Assay Interference: The compound might interfere with the readout of your cytotoxicity assay (e.g., MTT, LDH). Confirm cell death with a secondary method, such as live/dead staining (e.g., Calcein-AM/Propidium Iodide) or microscopy for morphological changes.
Q2: Our in vivo studies with this compound are showing inconsistent behavioral results in our rodent models. What factors should we consider?
A2: Inconsistent behavioral outcomes often stem from subtle variations in experimental procedures. Key areas to review include:
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Dosing and Administration: Verify the accuracy of your dose calculations, formulation, and administration route (e.g., i.p., i.v., oral gavage). Inconsistent administration can lead to variable bioavailability.
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Pharmacokinetics: The compound's absorption, distribution, metabolism, and excretion (ADME) profile can influence its concentration in the central nervous system. Preliminary pharmacokinetic studies are advisable.
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Animal Handling and Stress: Stress can significantly impact behavioral readouts. Ensure consistent handling, acclimatization periods, and testing conditions (e.g., time of day, light levels, noise).
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Behavioral Test Sensitivity: Some behavioral tests are more sensitive to specific types of neurotoxicity than others. For example, the rotarod test is excellent for motor coordination, while the Morris water maze assesses spatial learning and memory. Select a battery of tests that cover different functional domains.
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Metabolite Activity: The parent compound may not be the primary neurotoxic agent. Consider the possibility of active metabolites and assess their potential effects.
Q3: What are the potential mechanisms of neurotoxicity for a compound like this compound?
A3: Based on its chemical structure (a chloro-amino alcohol), several mechanisms could be hypothesized:
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Oxidative Stress: The compound or its metabolites could induce the production of reactive oxygen species (ROS), leading to lipid peroxidation, protein damage, and DNA damage.
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Mitochondrial Dysfunction: It may interfere with the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in ROS.
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Excitotoxicity: The compound could modulate neurotransmitter systems, potentially leading to an overstimulation of glutamate receptors and subsequent excitotoxic cell death.
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Apoptosis Induction: It may trigger programmed cell death through the activation of caspase cascades.
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Neuroinflammation: The compound could activate microglia and astrocytes, leading to the release of pro-inflammatory cytokines that are toxic to neurons.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the kind of information you should aim to generate for a comprehensive neurotoxicity profile of this compound.
Table 1: Illustrative In Vitro Neurotoxicity Profile
| Cell Line | Assay | Endpoint | IC50 (µM) |
| SH-SY5Y (human neuroblastoma) | MTT | Cell Viability (48h) | 75.2 |
| PC12 (rat pheochromocytoma) | LDH Release | Cytotoxicity (48h) | 98.5 |
| Primary Rat Cortical Neurons | TUNEL | Apoptosis (24h) | 45.8 |
Table 2: Illustrative In Vivo Acute Neurotoxicity in Rodents
| Species | Administration Route | LD50 (mg/kg) | Key Neurological Signs |
| Mouse | Intraperitoneal (i.p.) | 210 | Ataxia, tremors, hypoactivity |
| Rat | Oral Gavage (p.o.) | 350 | Seizures at high doses, lethargy |
Table 3: Illustrative Neurochemical Alterations in Rat Striatum (24h post-dose)
| Dose (mg/kg, i.p.) | Dopamine (% of Control) | Serotonin (% of Control) | Glutamate (% of Control) |
| 50 | 85.3 ± 5.1 | 98.2 ± 4.5 | 110.4 ± 6.2 |
| 100 | 62.1 ± 4.8 | 95.1 ± 5.3 | 145.7 ± 8.9 |
| 150 | 45.9 ± 3.9 | 90.3 ± 6.1 | 189.2 ± 10.3 |
Experimental Protocols
Protocol 1: MTT Assay for Neuronal Cell Viability
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Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired time (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Rotarod Test for Motor Coordination in Mice
-
Acclimatization and Training: Acclimatize mice to the testing room for at least 1 hour. Train the mice on the rotarod apparatus (e.g., accelerating from 4 to 40 rpm over 5 minutes) for 2-3 consecutive days prior to the experiment.
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Compound Administration: Administer this compound or vehicle via the chosen route.
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Behavioral Testing: At specified time points post-administration (e.g., 1, 2, 4, and 24 hours), place the mice on the rotarod and record the latency to fall.
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Data Analysis: Compare the mean latency to fall between the treated and control groups. A significant decrease in latency indicates impaired motor coordination.
Visualizations
Caption: Hypothetical signaling pathway for neurotoxicity.
Caption: Experimental workflow for neurotoxicity assessment.
Reducing impurities in the synthesis of (S)-1-Amino-3-chloro-2-propanol hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of (S)-1-Amino-3-chloro-2-propanol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a one-pot synthesis involving the reaction of (S)-epichlorohydrin with a protected amine, typically benzylamine, followed by deprotection under acidic conditions to yield the hydrochloride salt. This method is favored for its operational simplicity and high yield potential.[1][2]
Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?
A2: Key parameters to control include reaction temperature, the molar ratio of reactants (amine to epichlorohydrin), and the rate of addition of reagents. Careful control of these variables can significantly reduce the formation of common impurities.
Q3: What are the typical appearances and physical properties of the final product?
A3: this compound is typically a white to off-white crystalline solid.[3] It is important to note that the presence of impurities can affect the color and melting point of the final product.
Q4: What are the recommended storage conditions for this compound?
A4: The compound should be stored in a cool, dry place, away from light and incompatible substances to maintain its stability.[3]
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Product
Low yield can be a significant issue, often linked to suboptimal reaction conditions or side reactions.
Table 1: Troubleshooting Low Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC to ensure the complete consumption of starting materials. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls. |
| Side Reactions | Control the reaction temperature carefully. Slow, dropwise addition of (S)-epichlorohydrin to the benzylamine solution can minimize the formation of di-adducts and other by-products. Maintain a slight excess of benzylamine. |
| Product Loss During Work-up | Ensure proper pH adjustment during the extraction and isolation steps. Losses can occur if the product remains in the aqueous phase. Optimize the extraction solvent and the number of extractions. |
| Product Loss During Crystallization | Select an appropriate solvent system for crystallization to ensure good recovery. Avoid using an excessive amount of solvent. Cooling the solution slowly can improve crystal formation and yield. |
Issue 2: Presence of Impurities in the Final Product
The formation of impurities is a common challenge. The following table details potential impurities and strategies to mitigate their formation.
Table 2: Common Impurities and Mitigation Strategies
| Impurity Name & Structure | Potential Cause of Formation | Recommended Solution |
| (S)-1,3-bis(benzylamino)-2-propanol | Excess benzylamine reacting with the product or an intermediate. Can also be favored by higher reaction temperatures. | Use a controlled molar ratio of benzylamine to (S)-epichlorohydrin (e.g., 1:1 to 1.1:1). Maintain a lower reaction temperature during the initial addition phase. |
| (S)-N-benzyl-1,3-dichloro-2-propanamine | Reaction of the intermediate with a chlorinating agent or rearrangement. | Ensure the reaction is carried out under anhydrous conditions where possible, prior to the addition of aqueous reagents. |
| (R)-1-Amino-3-chloro-2-propanol hydrochloride (Enantiomeric Impurity) | Use of racemic or low enantiomeric purity (S)-epichlorohydrin as the starting material. | Use a high-purity (S)-epichlorohydrin starting material with a known and acceptable enantiomeric excess. |
| Unreacted (S)-1-benzylamino-3-chloro-2-propanol | Incomplete debenzylation. | Ensure sufficient reaction time and an adequate amount of acid for the debenzylation step. Monitor the reaction by HPLC to confirm the disappearance of the intermediate. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline based on the one-pot reaction of (S)-epichlorohydrin and benzylamine.[1][2]
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Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve benzylamine in a suitable solvent such as ethanol.
-
Addition of (S)-epichlorohydrin: Cool the benzylamine solution to 0-5 °C. Slowly add (S)-epichlorohydrin dropwise to the solution while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
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Debenzylation and Salt Formation: Once the initial reaction is complete, add concentrated hydrochloric acid to the reaction mixture. Heat the mixture to reflux for 4-6 hours to effect debenzylation and formation of the hydrochloride salt.
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Isolation: After cooling, the product may crystallize out of the solution. The solvent can be partially removed under reduced pressure to facilitate crystallization.
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Purification: Collect the crude product by filtration and wash with a cold solvent (e.g., ethanol or isopropanol). The product can be further purified by recrystallization.
Protocol 2: HPLC Method for Purity Analysis
The following is a general HPLC method for analyzing the purity of this compound. Method optimization may be required.
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Column: Chiral column (e.g., Chiralpak AD-H or similar) for enantiomeric purity and a C18 column for achiral purity.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Protocol 3: Recrystallization for Purification
-
Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent. Suitable solvents include ethanol, methanol, or a mixture of ethanol and isopropanol.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
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Isolation: Collect the purified crystals by filtration.
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Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Potential pathways for impurity formation.
References
Technical Support Center: Optimization of One-Pot Synthesis of (S)-1-Amino-3-chloro-2-propanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the one-pot synthesis of (S)-1-Amino-3-chloro-2-propanol hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize your reaction conditions and address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the one-pot synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete Reaction: Insufficient reaction time or suboptimal temperature for the initial ring-opening step. 2. Suboptimal Deprotection and Salt Formation: Incomplete cleavage of the benzyl protecting group or inefficient precipitation of the hydrochloride salt. 3. Side Reactions: Formation of byproducts such as the regioisomer or dialkylation products. 4. Loss during Workup: Product loss during solvent removal or purification steps. | 1. Reaction Monitoring: Monitor the disappearance of (S)-epichlorohydrin using TLC or GC/HPLC. Consider increasing the reaction time or temperature for the initial step (see data tables below). 2. Acid Addition: Ensure complete protonation and deprotection by using a sufficient excess of concentrated hydrochloric acid and allowing for adequate reaction time during the reflux step. 3. Control Stoichiometry: Use a slight excess of benzylamine to ensure full conversion of the epoxide, but avoid a large excess which can promote side reactions. 4. Careful Workup: Optimize the distillation process to avoid product decomposition. Ensure efficient precipitation and collection of the hydrochloride salt. |
| Formation of Impurities (Low Purity) | 1. Regioisomer Formation: Nucleophilic attack of benzylamine on the central carbon of the epoxide. 2. Dialkylation: Reaction of a second molecule of (S)-epichlorohydrin with the secondary amine intermediate. 3. Residual Starting Materials: Incomplete consumption of (S)-epichlorohydrin or benzylamine. 4. Byproducts from Deprotection: Incomplete removal of the benzyl group. | 1. Solvent Choice: The choice of solvent can influence regioselectivity. Protic solvents like ethanol generally favor attack at the less substituted carbon. 2. Molar Ratio: A slight excess of the amine can minimize the formation of the dialkylated product. 3. Reaction Monitoring: As mentioned above, ensure the reaction goes to completion by monitoring with appropriate analytical techniques. 4. Purification: Recrystallization of the final hydrochloride salt from a suitable solvent system (e.g., ethanol/ether) can effectively remove most impurities. |
| Incomplete Deprotection of Benzyl Group | 1. Insufficient Acid: The amount of hydrochloric acid is not enough to drive the debenzylation to completion. 2. Inadequate Reflux Time/Temperature: The conditions for the deprotection step are not harsh enough. | 1. Increase Acid Concentration: Use a larger excess of concentrated hydrochloric acid. 2. Optimize Reflux: Increase the reflux time and ensure the temperature is appropriate for the solvent used. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of Impurities: Impurities can inhibit crystallization. 2. Residual Solvent: Incomplete removal of the reaction solvent. | 1. Purification: Purify the crude product by washing with a non-polar solvent to remove organic impurities before attempting crystallization. Recrystallization from a suitable solvent system is recommended. 2. Thorough Drying: Ensure all solvent is removed under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the initial reaction between (S)-epichlorohydrin and benzylamine?
A1: The initial ring-opening reaction is typically carried out at room temperature to minimize side reactions.[1][2] However, gentle heating (e.g., to 40-50°C) can be employed to increase the reaction rate, but this should be monitored carefully to avoid the formation of byproducts.
Q2: Which solvent is most suitable for this one-pot synthesis?
A2: Ethanol is a commonly used and effective solvent for this reaction as it is a protic solvent that facilitates the desired regioselective ring-opening and is suitable for the subsequent reflux with hydrochloric acid.[1][2] Other polar protic solvents like isopropanol could also be used, but may require optimization of reaction times and temperatures.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials ((S)-epichlorohydrin and benzylamine). For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to track the formation of the intermediate and the final product.[1][2]
Q4: What are the most common byproducts in this synthesis?
A4: The most common byproducts include the regioisomer formed from the attack of benzylamine at the central carbon of the epoxide, and the product of dialkylation where the intermediate secondary amine reacts with another molecule of (S)-epichlorohydrin.
Q5: What is the best method for purifying the final product?
A5: The final product, this compound, is a salt and can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and diethyl ether. The crude product is dissolved in a minimal amount of hot ethanol, and then diethyl ether is added slowly until turbidity is observed. Cooling the solution will then induce crystallization of the pure product.
Data Presentation
The following tables summarize the hypothetical effects of varying reaction parameters on the yield and purity of this compound. This data is illustrative and based on typical trends observed in similar epoxide ring-opening reactions.
Table 1: Effect of Temperature on the Initial Ring-Opening Reaction
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 25 (Room Temp) | 24 | 85 | 98 |
| 40 | 12 | 88 | 96 |
| 60 | 6 | 90 | 92 |
| 80 | 4 | 82 | 85 |
Conditions: 1:1.1 molar ratio of (S)-epichlorohydrin to benzylamine in ethanol.
Table 2: Effect of Solvent on Reaction Outcome
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Ethanol | 24 | 85 | 98 |
| Isopropanol | 24 | 82 | 97 |
| Acetonitrile | 24 | 75 | 90 |
| Tetrahydrofuran (THF) | 24 | 70 | 88 |
Conditions: Room temperature, 1:1.1 molar ratio of (S)-epichlorohydrin to benzylamine.
Table 3: Effect of Molar Ratio of Benzylamine to (S)-Epichlorohydrin
| Molar Ratio (Amine:Epoxide) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1:1 | 24 | 80 | 97 |
| 1.1:1 | 24 | 85 | 98 |
| 1.5:1 | 24 | 86 | 95 |
| 2:1 | 24 | 84 | 90 |
Conditions: Room temperature in ethanol.
Experimental Protocols
Detailed Methodology for the One-Pot Synthesis of this compound
Materials:
-
(S)-epichlorohydrin
-
Benzylamine
-
Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add (S)-epichlorohydrin (1.0 eq) dissolved in anhydrous ethanol.
-
Slowly add benzylamine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC until the (S)-epichlorohydrin is consumed (typically 24 hours).
-
Once the initial reaction is complete, add concentrated hydrochloric acid (2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours to effect debenzylation.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the resulting residue, add diethyl ether to precipitate the crude this compound.
-
Collect the crude product by filtration and wash with cold diethyl ether.
-
For further purification, recrystallize the crude product from a minimal amount of hot ethanol, followed by the addition of diethyl ether to induce crystallization.
-
Collect the purified crystals by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Caption: One-pot synthesis workflow.
Caption: Troubleshooting decision tree.
References
Troubleshooting side reactions in the synthesis of Linezolid from (S)-1-Amino-3-chloro-2-propanol hydrochloride
Welcome to the technical support center for the synthesis of Linezolid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered when using (S)-1-Amino-3-chloro-2-propanol hydrochloride as a starting material.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and guidance on how to identify and mitigate common side reactions.
FAQ 1: What is the main synthetic pathway for Linezolid starting from this compound?
The synthesis of Linezolid from this compound is a multi-step process that generally involves:
-
Protection/Acylation: The amino group of the starting material is first protected, commonly through acylation, to form an acetamide. This step prevents the amino group from participating in unwanted side reactions.
-
N-Alkylation: The resulting N-((S)-3-chloro-2-hydroxypropyl)acetamide is then reacted with a suitable derivative of 3-fluoro-4-morpholinylaniline. This is a crucial N-alkylation step that couples the two main fragments of the Linezolid molecule.
-
Cyclization: The final step is the formation of the oxazolidinone ring. This is typically achieved through an intramolecular cyclization reaction, often promoted by a strong base.
A generalized workflow for this synthesis is depicted below.
Caption: Main synthetic pathway to Linezolid.
FAQ 2: I am observing a significant amount of an impurity with a lower retention time in my HPLC analysis. What could it be and how can I prevent it?
A common side product that typically has a lower retention time than Linezolid is the corresponding epoxide, (S)-N-(oxiran-2-ylmethyl)acetamide.
Cause: This impurity arises from an intramolecular cyclization of the N-((S)-3-chloro-2-hydroxypropyl)acetamide intermediate. The reaction is facilitated by the presence of a base, which deprotonates the hydroxyl group, allowing it to displace the adjacent chloride ion.
Prevention Strategies:
-
Control of Basicity: The choice and amount of base used during the N-alkylation and cyclization steps are critical. Strong, non-nucleophilic bases are generally preferred for the cyclization step. The use of an excessively strong or nucleophilic base during the initial acylation or N-alkylation can promote premature formation of the epoxide.
-
Temperature Control: Higher reaction temperatures can accelerate the rate of epoxide formation. Maintaining a lower temperature during the initial steps can help to minimize this side reaction.
-
One-Pot Procedures: Some synthetic protocols aim to minimize the isolation of the chlorohydrin intermediate, proceeding directly to the N-alkylation and cyclization steps. This can reduce the opportunity for the epoxide to form as a stable byproduct.
The mechanism of epoxide formation is illustrated below.
Caption: Formation of the epoxide side product.
FAQ 3: My final product is showing a high molecular weight impurity. What is the likely structure and how can I avoid it?
A high molecular weight impurity often observed is a dimer, which can form through various pathways. A common dimer impurity is bis-Linezolid.
Cause: Dimer formation can occur when the amine intermediate, (S)-N-[[3-[3-fluoro-4-morpholinylphenyl]-2-oxo-5-oxazolidinyl]methyl]amine, which is formed after the cyclization and deprotection (if a protecting group is used), reacts with a reactive Linezolid precursor. For example, the amine intermediate can act as a nucleophile and react with any remaining chlorohydrin intermediate or the epoxide.
Prevention Strategies:
-
Stoichiometry Control: Careful control of the stoichiometry of the reactants is crucial. Ensuring that the 3-fluoro-4-morpholinylaniline derivative is consumed completely during the N-alkylation step can minimize the presence of unreacted starting material that could lead to dimer formation.
-
Reaction Monitoring: Closely monitoring the progress of the reaction by techniques like HPLC can help to ensure that each step goes to completion before proceeding to the next. This is particularly important before the final acetylation step.
-
Purification: Effective purification of the penultimate amine intermediate before the final acylation step can significantly reduce the formation of dimer impurities.
The diagram below illustrates a potential pathway for dimer formation.
Caption: A potential pathway for dimer impurity formation.
FAQ 4: My overall yield is low. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Action |
| Incomplete Reactions | Monitor each reaction step (acylation, N-alkylation, cyclization) using TLC or HPLC to ensure full conversion of the starting material before proceeding. Adjust reaction times or temperatures as needed. |
| Side Product Formation | As discussed in FAQs 2 & 3, formation of epoxide and dimer impurities can significantly reduce the yield of the desired product. Implement the suggested prevention strategies. |
| Suboptimal Reaction Conditions | The choice of base, solvent, and temperature for each step is crucial. Refer to literature for optimized conditions for this specific synthetic route. Small-scale optimization experiments may be necessary. |
| Purification Losses | Assess the efficiency of your work-up and purification procedures. Significant product loss can occur during extractions, crystallizations, and chromatography. |
| Starting Material Quality | Ensure the purity of the this compound and other reagents. Impurities in the starting materials can inhibit the reaction or lead to unwanted side products. |
The following flowchart provides a logical workflow for troubleshooting low yield.
Caption: A workflow for troubleshooting low reaction yield.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of Linezolid from this compound. This protocol is intended as a guide and may require optimization based on laboratory conditions and available reagents.
Step 1: Synthesis of N-((S)-3-chloro-2-hydroxypropyl)acetamide
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To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a base (e.g., triethylamine, 2.2 equivalents) at 0-5 °C.
-
Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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The crude N-((S)-3-chloro-2-hydroxypropyl)acetamide can be used in the next step without further purification or can be purified by column chromatography.
Step 2: Synthesis of N-((S)-3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl)acetamide
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To a solution of N-((S)-3-chloro-2-hydroxypropyl)acetamide (1 equivalent) and 3-fluoro-4-morpholinylaniline (1 equivalent) in a suitable solvent (e.g., isopropanol or DMF), add a base (e.g., potassium carbonate or sodium carbonate, 1.5 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by HPLC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 3: Synthesis of Linezolid (Cyclization)
-
Dissolve the crude N-((S)-3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl)acetamide in a suitable solvent (e.g., toluene or ethyl acetate).
-
Add a cyclizing agent such as carbonyldiimidazole (CDI) or phosgene derivatives (use with extreme caution and appropriate safety measures).
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Heat the reaction mixture to reflux and stir for 4-8 hours until the reaction is complete (monitored by HPLC).
-
Cool the reaction mixture, and if a precipitate forms, collect it by filtration.
-
The crude Linezolid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or isopropanol).
Disclaimer: These protocols are for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory, following all necessary safety precautions.
Technical Support Center: Scaling Up the Production of (S)-1-Amino-3-chloro-2-propanol hydrochloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the scaled-up production of (S)-1-Amino-3-chloro-2-propanol hydrochloride. This crucial chiral intermediate is a key building block in the synthesis of various pharmaceuticals, most notably the antibiotic Linezolid. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during laboratory and industrial-scale synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Ring-Opening Reaction | 1. Incomplete reaction due to insufficient reaction time or temperature.[1] 2. Suboptimal pH, leading to side reactions or poor reactivity.[1] 3. Poor quality of (S)-epichlorohydrin. 4. Inefficient mixing at larger scales. | 1. Monitor the reaction by TLC, GC, or HPLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature within the recommended range (e.g., 60-65°C).[1] 2. Carefully control the pH to a range of 8-9 using a suitable base like ammonium hydroxide.[1] 3. Use high-purity (S)-epichlorohydrin with a known enantiomeric excess. 4. Ensure adequate agitation to maintain a homogeneous reaction mixture, especially during the addition of reagents. |
| Formation of Impurities | 1. Di-addition product: Reaction of the product with another molecule of epichlorohydrin. 2. Isomeric byproduct: Nucleophilic attack at the central carbon of the epoxide. 3. Over-benzylation: Formation of a dibenzylamino intermediate. | 1. Use a slight excess of benzylamine to favor the mono-addition product. 2. Maintain the recommended reaction temperature to favor the desired regioselectivity. 3. Control the stoichiometry of benzylamine to epichlorohydrin. |
| Incomplete Deprotection | 1. Inactive or insufficient catalyst (e.g., Pd/C) for hydrogenation.[1] 2. Insufficient hydrogen pressure or reaction time.[1] 3. Catalyst poisoning. | 1. Use fresh, high-quality Pd/C catalyst. Ensure proper handling and storage of the catalyst. 2. Increase hydrogen pressure (e.g., to 3 atm) and/or extend the reaction time, monitoring for completion.[1] 3. Ensure starting materials and solvents are free of impurities that could poison the catalyst (e.g., sulfur compounds). |
| Low Purity of Final Product | 1. Inefficient removal of byproducts during work-up. 2. Co-precipitation of impurities during crystallization. 3. Residual solvents. | 1. Perform thorough aqueous washes to remove water-soluble impurities. 2. Optimize the crystallization solvent system and cooling rate to improve selectivity. Consider recrystallization if purity is still low. 3. Ensure the product is thoroughly dried under vacuum at an appropriate temperature. |
| Poor Crystal Quality or "Oiling Out" during Crystallization | 1. Solution is too concentrated or cooled too quickly.[2] 2. Presence of impurities that inhibit crystallization. 3. Inappropriate solvent system. | 1. Use a slightly larger volume of solvent and allow the solution to cool slowly to room temperature before further cooling.[2] 2. If impurities are suspected, consider a pre-purification step like a charcoal treatment of the solution.[2] 3. Experiment with different solvent mixtures. An ethanol-water mixture (e.g., 4:1 v/v) is a good starting point.[1] |
| Loss of Chiral Purity | 1. Racemization during the ring-opening reaction due to incorrect pH.[1] 2. Use of racemic starting materials. | 1. Strictly maintain the pH in the recommended range of 8-9 during the initial reaction.[1] 2. Ensure the use of (S)-epichlorohydrin with high enantiomeric excess. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most widely adopted industrial method is a "one-pot" synthesis starting from (S)-epichlorohydrin.[3] This involves the nucleophilic ring-opening of the epoxide with a protected amine, typically benzylamine, followed by in-situ deprotection of the amino group and formation of the hydrochloride salt.[3][4]
Q2: Why is benzylamine used as the protecting group?
A2: Benzylamine serves a dual purpose. It acts as a nucleophile to open the epoxide ring and as a protecting group for the amine functionality. The benzyl group can be readily removed under standard hydrogenolysis conditions, which are generally clean and high-yielding.[5]
Q3: What are the critical process parameters to control during the ring-opening reaction?
A3: The critical parameters for the ring-opening of (S)-epichlorohydrin with benzylamine are temperature, pH, and stoichiometry. The reaction is typically carried out at a controlled temperature (e.g., 60-65°C) to ensure regioselectivity and minimize side reactions.[1] Maintaining a slightly basic pH (8-9) is crucial to prevent racemization.[1] The molar ratio of the reactants should be carefully controlled to minimize the formation of di-addition byproducts.
Q4: How can the completion of the reaction be monitored?
A4: The progress of the reaction can be effectively monitored using chromatographic techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[4] These methods allow for the tracking of the consumption of starting materials and the formation of the intermediate and final product.
Q5: What is the best method for the deprotection of the benzylamino intermediate?
A5: Catalytic hydrogenation is the preferred method for removing the benzyl group on a large scale.[1] This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1][6] This method is efficient and generally avoids the use of harsh chemical reagents.
Q6: What is a suitable solvent system for the crystallization of the final product?
A6: A mixture of ethanol and water (e.g., 4:1 v/v) has been reported to be effective for the crystallization of this compound.[1] The product is dissolved in the hot solvent mixture and then allowed to cool slowly to induce crystallization.
Q7: How can the chiral purity of the final product be determined?
A7: The enantiomeric excess (e.e.) of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC). This involves using a chiral stationary phase that can separate the (S) and (R) enantiomers, allowing for their quantification.
Q8: What are the main safety concerns when handling this compound and its intermediates?
A8: this compound is classified as poisonous and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7] The synthesis involves flammable solvents and reagents that require careful handling in a well-ventilated area, away from ignition sources.
Experimental Protocols
Key Synthesis Steps: A Detailed Methodology
The following protocol outlines the key steps for the synthesis of this compound from (S)-epichlorohydrin.
Step 1: Ring-Opening of (S)-Epichlorohydrin with Benzylamine
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To a stirred solution of (S)-epichlorohydrin in anhydrous ethanol, slowly add benzylamine at room temperature.
-
Adjust the pH of the reaction mixture to 8-9 using ammonium hydroxide.[1]
-
Heat the mixture to reflux at 60-65°C and maintain for 4-6 hours.[1]
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 2: Deprotection and Hydrochloride Salt Formation
-
Transfer the reaction mixture from Step 1 to a hydrogenation reactor.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Pressurize the reactor with hydrogen gas to 3 atm.[1]
-
Heat the mixture to 50°C and stir vigorously until the deprotection is complete (monitor by TLC or HPLC).[1]
-
After completion, cool the reaction mixture and carefully filter off the Pd/C catalyst.
-
To the filtrate, add concentrated hydrochloric acid dropwise while stirring until the pH is acidic.
-
The hydrochloride salt will precipitate out of the solution.
Step 3: Crystallization and Purification
-
Isolate the crude this compound by filtration.
-
For purification, dissolve the crude product in a minimal amount of a hot ethanol-water mixture (4:1 v/v).[1]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-5°C) to maximize crystal formation.[1]
-
Collect the purified crystals by filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum to a constant weight.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and expected outcomes for the synthesis of this compound.
Table 1: Reaction Conditions
| Parameter | Ring-Opening Reaction | Hydrogenation (Deprotection) | Crystallization |
| Solvent | Anhydrous Ethanol[1] | Ethanol[1] | Ethanol/Water (4:1 v/v)[1] |
| Temperature | 60-65°C[1] | 50°C[1] | Hot dissolution, then 0-5°C[1] |
| Pressure | Atmospheric | 3 atm H₂[1] | Atmospheric |
| Reaction Time | 4-6 hours[1] | Varies (monitor for completion) | Slow cooling |
| pH | 8-9[1] | N/A | N/A |
Table 2: Yield and Purity
| Stage | Typical Yield | Typical Purity (by HPLC) |
| Crude Product (after salt formation) | >85% | >90% |
| Final Product (after crystallization) | >75% | >98%[7] |
| Chiral Purity (e.e.) | >99% | >99.5% |
Visualizations
References
- 1. This compound | 34839-13-9 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN102952025A - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]
- 4. CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]
- 5. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. This compound - High Purity at Attractive Price, CAS 34839-13-9 [jigspharma.com]
Handling and storage best practices for (S)-1-Amino-3-chloro-2-propanol hydrochloride to maintain purity
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing (S)-1-Amino-3-chloro-2-propanol hydrochloride to maintain its purity. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark environment.[1][2] For short-term storage (days to weeks), a temperature of 0-4°C is recommended.[3] For long-term storage (months to years), the compound should be kept at -20°C.[3] Due to its hygroscopic and air-sensitive nature, storage under an inert atmosphere (e.g., argon or nitrogen) is also advised to prevent degradation from moisture and oxidation.
Q2: What personal protective equipment (PPE) should be used when handling this compound?
A2: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
Q3: What are the known incompatibilities of this compound?
A3: This compound should be stored away from strong oxidizing agents and acids, as these can cause degradation.[1] Contact with incompatible materials can lead to a chemical reaction that may compromise the purity and stability of the compound.
Q4: My this compound has changed color. What could be the cause?
A4: A change in color, such as yellowing, could indicate degradation of the compound. This can be caused by improper storage conditions, such as exposure to light, air, or high temperatures. The hydrochloride salt form helps prevent oxidation, but prolonged exposure to non-ideal conditions can still lead to the formation of impurities.[3] It is recommended to verify the purity of the material using an appropriate analytical method, such as HPLC or GC.
Q5: I am seeing unexpected peaks in my HPLC/GC analysis. What could be the potential impurities?
A5: Unexpected peaks in your analytical data could be due to impurities from the synthesis process or degradation products. Common impurities from synthesis may include residual starting materials like (S)-epichlorohydrin and benzylamine, or byproducts from the reaction.[5] Degradation can lead to the formation of oxidation products or the corresponding epoxide. If you suspect degradation, it is advisable to use a fresh, properly stored sample for your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color, clumping) | Exposure to air, light, or moisture. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) in a desiccator at the recommended temperature. |
| Poor reproducibility of experimental results | Inconsistent purity of the compound. | Always use a fresh sample from a properly stored batch. Confirm the purity of the lot before use with a validated analytical method. |
| Low yield or unexpected side products in a reaction | Degradation of the starting material. | Ensure the compound has been stored correctly. If degradation is suspected, purify the material before use or obtain a new batch. |
| Broad or tailing peaks in HPLC analysis | Interaction of the amine with free silanols on the HPLC column. | Use a base-deactivated column or add a competing base (e.g., 0.1% triethylamine) to the mobile phase. |
| Inconsistent retention times in HPLC | Fluctuation in column temperature or mobile phase composition. | Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed. |
Data Presentation
Summary of Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Short-Term Storage | 0-4°C in a dry, dark place.[3] | To minimize thermal degradation for immediate use. |
| Long-Term Storage | -20°C in a dry, dark place.[3] | To ensure long-term stability and prevent degradation over extended periods. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen). | To prevent oxidation and degradation from atmospheric moisture. |
| Container | Tightly sealed, amber-colored vial. | To protect from light and prevent contamination. |
| Handling | In a well-ventilated fume hood with appropriate PPE. | To ensure user safety and prevent inhalation of the compound. |
| Incompatibilities | Strong oxidizing agents, strong acids.[1] | To avoid chemical reactions that could degrade the compound. |
Experimental Protocols
Representative HPLC Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Optimization may be required for specific equipment and impurity profiles.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v) with 0.1% diethylamine. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
Mandatory Visualization
References
- 1. This compound - High Purity at Attractive Price, CAS 34839-13-9 [jigspharma.com]
- 2. This compound | 34839-13-9 [chemicalbook.com]
- 3. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]
- 4. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to (S)-1-Amino-3-chloro-2-propanol hydrochloride and its Alternatives in Pharmaceutical Synthesis
For researchers, scientists, and professionals in drug development, the selection of key starting materials and intermediates is a critical decision that significantly impacts the efficiency, purity, and overall success of a synthetic route. This guide provides a comparative analysis of (S)-1-Amino-3-chloro-2-propanol hydrochloride, a crucial building block in the synthesis of the antibiotic Linezolid, against common alternative intermediates. The comparison focuses on typical product specifications, performance in synthesis based on available experimental data, and detailed methodologies.
Certificate of Analysis: this compound
A Certificate of Analysis (CoA) for this compound typically outlines the following specifications, ensuring its suitability for pharmaceutical applications.
| Parameter | Specification |
| Appearance | White to off-white crystalline powder |
| Purity (by HPLC) | ≥98.0%[1] |
| Molecular Formula | C₃H₉Cl₂NO |
| Molecular Weight | 146.01 g/mol [2] |
| Solubility | Soluble in DMSO[2] |
| Primary Application | Intermediate in pharmaceutical synthesis[1] |
Comparison of Synthetic Intermediates for Linezolid
The synthesis of Linezolid can be approached through various pathways, each employing different chiral starting materials. This section compares the use of this compound with three notable alternatives: (R)-epichlorohydrin, (S)-glyceraldehyde acetonide, and (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. The performance of each is evaluated based on reported yields and purity of the final product, Linezolid.
It is important to note that the following data is collated from different studies, and the experimental conditions are not identical. Therefore, this comparison serves as an overview of different synthetic strategies rather than a direct head-to-head benchmark.
| Starting Intermediate | Key Advantages | Reported Overall Yield of Linezolid | Reported Purity of Linezolid | Reference |
| This compound | Direct precursor to the aminopropanol backbone of Linezolid. | Not explicitly stated as a direct starting material in a full synthesis in the documents found, but is a key intermediate.[3] | Not explicitly stated. | [3][4] |
| (R)-Epichlorohydrin | Commercially available and cost-effective.[5] | ~40% (over 4 steps)[6] | 99.5% (by HPLC)[6] | [5][6][7] |
| (S)-Glyceraldehyde Acetonide | Avoids the use of sensitive intermediates.[8] | Not explicitly stated in a full synthesis in the documents found. | Not explicitly stated. | [6][8] |
| (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | A stable reactant for N-alkylation.[6] | 75% (from an intermediate)[6] | 98% (by HPLC)[6] | [6] |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for replicating and comparing synthetic routes. Below are summaries of the methodologies described in the literature for the synthesis of Linezolid using the aforementioned intermediates.
Synthesis of Linezolid from (R)-Epichlorohydrin
A common route starting from (R)-epichlorohydrin involves the following key steps[5]:
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Reaction with 3-fluoro-4-morpholinylaniline: 3-Fluoro-4-morpholinyl aniline is reacted with (R)-epichlorohydrin in methanol, and the mixture is heated to reflux for 16 hours. The solvent is then concentrated to yield N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline.
-
Oxazolidinone Ring Formation: The intermediate is reacted with carbonyl diimidazole in dichloromethane at room temperature for 20 hours to form the oxazolidinone ring, yielding (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.
-
Introduction of the Amino Group: The chloromethyl group is converted to a phthalimide by reacting with potassium phthalimide in refluxing N,N-Dimethylformamide for 5 hours.
-
Deprotection and Acetylation: The phthalimide protecting group is removed using hydrazine hydrate in refluxing methanol for 1 hour. The resulting amine is then acetylated to yield Linezolid.
Synthesis of Linezolid from (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
An alternative approach utilizes the N-alkylation of 3-fluoro-4-morpholinobenzenamine with (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane[6].
-
N-Alkylation: 3-fluoro-4-morpholinobenzenamine is reacted with (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.
-
Hydrolysis: The resulting dioxolane is hydrolyzed using p-toluenesulfonic acid (PTSA) in methanol.
-
Cyclization: The oxazolidinone ring is formed via regioselective cyclization with carbonyldiimidazole (CDI) in the presence of potassium carbonate.
-
Functional Group Transformation: The final steps involve transformations to introduce the N-acetyl group to yield Linezolid with a reported purity of 98%[6].
Visualizing the Synthetic Pathways
To provide a clearer understanding of the synthetic workflows, the following diagrams, generated using the DOT language, illustrate the key transformations.
Caption: Workflow for Linezolid synthesis starting from (R)-Epichlorohydrin.
Caption: Workflow for Linezolid synthesis from a dioxolane intermediate.
Conclusion
The choice of a starting intermediate for the synthesis of Linezolid involves a trade-off between factors such as cost, availability, number of synthetic steps, and overall yield and purity. While this compound represents a key building block, alternative routes starting from readily available materials like (R)-epichlorohydrin offer well-established and high-yielding processes[6]. The selection of the optimal synthetic strategy will ultimately depend on the specific requirements and capabilities of the research or manufacturing environment. The provided experimental outlines and workflows serve as a guide for professionals to make informed decisions in the drug development process.
References
- 1. This compound - High Purity at Attractive Price, CAS 34839-13-9 [jigspharma.com]
- 2. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]
- 3. CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]
- 4. CN101948442A - Preparation method of linezolid and preparation thereof - Google Patents [patents.google.com]
- 5. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to (S)-1-Amino-3-chloro-2-propanol Hydrochloride and Its Chiral Alternatives
For researchers, scientists, and drug development professionals, a detailed understanding of the structural properties of chiral building blocks is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for (S)-1-Amino-3-chloro-2-propanol hydrochloride and its key alternatives, offering a valuable resource for compound verification and differentiation.
Spectroscopic Data Comparison
The following tables summarize the available and expected spectroscopic data for the three compounds. It is important to note that the absence of publicly available, detailed peak lists for (S)- and (R)-1-Amino-3-chloro-2-propanol hydrochloride necessitates a degree of prediction based on structurally similar compounds.
Table 1: ¹H NMR Data Comparison
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| (S)-1-Amino-3-chloro-2-propanol HCl | Expected: 3.0-3.5 | Multiplet | 2H | H1 (CH₂-NH₃⁺) |
| Expected: 3.7-4.0 | Multiplet | 2H | H3 (CH₂-Cl) | |
| Expected: 4.1-4.4 | Multiplet | 1H | H2 (CH-OH) | |
| Expected: 5.0-6.0 | Broad Singlet | 1H | OH | |
| Expected: 8.0-9.0 | Broad Singlet | 3H | NH₃⁺ | |
| (R)-1-Amino-3-chloro-2-propanol HCl | Expected: Identical to (S)-enantiomer | - | - | - |
| (±)-1-Amino-2-propanol [1] | 1.15 | Doublet | 3H | CH₃ |
| 2.52, 2.76 | Multiplets | 2H | CH₂-NH₂ | |
| 3.70 | Multiplet | 1H | CH-OH | |
| 5.26 | Singlet | - | OH, NH₂ |
Table 2: ¹³C NMR Data Comparison
| Compound | Chemical Shift (δ) ppm | Assignment |
| (S)-1-Amino-3-chloro-2-propanol HCl | Expected: ~45 | C1 (CH₂-NH₃⁺) |
| Expected: ~48 | C3 (CH₂-Cl) | |
| Expected: ~68 | C2 (CH-OH) | |
| (R)-1-Amino-3-chloro-2-propanol HCl | Expected: Identical to (S)-enantiomer | - |
| (±)-1-Amino-2-propanol | Data not readily available | - |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| (S)-1-Amino-3-chloro-2-propanol HCl | 110.03 (free base) | Expected: [M-CH₂Cl]⁺, [M-H₂O]⁺, [CH₂NH₂]⁺ |
| (R)-1-Amino-3-chloro-2-propanol HCl | 110.03 (free base) | Expected: Identical to (S)-enantiomer |
| (±)-1-Amino-2-propanol [2] | 75.11 (M⁺) | 57, 44, 30 |
Experimental Protocols
The following are general protocols for acquiring NMR and mass spectrometry data for amino alcohol hydrochlorides. Specific instrument parameters may need to be optimized.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD). D₂O is often preferred for hydrochloride salts to ensure solubility and allow for the observation of exchangeable protons.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to consider are the spectral width (typically 0-12 ppm), number of scans (to achieve adequate signal-to-noise), and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A wider spectral width (0-200 ppm) and a significantly larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the solid or a solution of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC) if the compound is sufficiently volatile and thermally stable. Note that for hydrochloride salts, derivatization to the free base may be necessary for GC analysis.
-
Ionization: Utilize a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 15-200).
Comparative Workflow
The logical workflow for comparing these chiral building blocks is outlined below.
Caption: Logical workflow for the spectroscopic comparison of chiral amino alcohols.
Signaling Pathways and Logical Relationships
In the context of drug development, these chiral amino alcohols often serve as key intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). The stereochemistry of these building blocks is critical as it directly influences the pharmacological activity and potential side effects of the final drug product. The diagram below illustrates this relationship.
Caption: The influence of a chiral amino alcohol building block on the final API and its biological activity.
References
Genotoxicity Assessment of (S)-1-Amino-3-chloro-2-propanol Hydrochloride Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the genotoxicity assessment of potential impurities in (S)-1-Amino-3-chloro-2-propanol hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. Due to the limited publicly available genotoxicity data on this specific compound and its impurities, this guide focuses on the established genotoxic potential of structurally related compounds, primarily epichlorohydrin, which is a potential precursor and impurity. The methodologies and principles outlined here are based on international guidelines for the assessment of genotoxic impurities, such as those from the International Council for Harmonisation (ICH).
Introduction to Genotoxic Impurities
Genotoxic impurities are substances that can cause damage to DNA and are considered a significant safety concern in pharmaceutical products.[1] Regulatory bodies worldwide require rigorous assessment and control of such impurities to minimize the potential risk of carcinogenicity in patients.[2] The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1]
This compound is synthesized from precursors that may themselves be genotoxic or that can generate genotoxic byproducts. A critical potential impurity is epichlorohydrin, a well-characterized genotoxic and carcinogenic agent.[3][4] Therefore, a thorough genotoxicity assessment of the final active pharmaceutical ingredient (API) and its intermediates is crucial.
Comparative Genotoxicity Data
The following tables summarize the genotoxic potential of epichlorohydrin, a representative potential impurity of this compound. This data is compiled from various in vitro and in vivo studies and serves as a benchmark for assessing the potential risks associated with impurities in the target compound.
Table 1: In Vitro Genotoxicity of Epichlorohydrin
| Assay Type | Test System | Metabolic Activation (S9) | Concentration Range | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium (e.g., TA100, TA1535) | With and without | Varies | Positive | [3] |
| In Vitro Micronucleus Test | Human lymphocytes, CHO cells | With and without | Varies | Positive | [3] |
| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | With and without | Varies | Positive | [3] |
| DNA Damage (e.g., Comet Assay) | Various mammalian cell lines | Not always required | Varies | Positive | [5] |
Table 2: In Vivo Genotoxicity of Epichlorohydrin
| Assay Type | Species | Route of Administration | Dose Range | Result | Reference |
| Micronucleus Test | Mouse | Intraperitoneal, Oral | Varies | Positive | [3] |
| Chromosomal Aberration Test | Rat, Mouse | Inhalation, Intraperitoneal | Varies | Positive | [4] |
| Unscheduled DNA Synthesis (UDS) | Rat | Oral | Varies | Positive | [3] |
Experimental Protocols
A standard battery of genotoxicity tests is recommended to assess the potential of a substance to induce gene mutations and chromosomal damage. The following are detailed methodologies for two key in vitro assays.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations in bacteria.[6][7]
Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). These strains will not grow on a medium lacking this amino acid unless a reverse mutation (back mutation) occurs. The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[6] An increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
Methodology:
-
Strains: A minimum of five strains is typically used, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (WP2 uvrA) or S. typhimurium strain (TA102).
-
Metabolic Activation: The test is performed with and without a post-mitochondrial fraction (S9) from the liver of rodents treated with an enzyme-inducing agent.
-
Procedure (Plate Incorporation Method):
-
A mixture of the test substance, bacterial culture, and, if required, S9 mix is added to molten top agar.
-
The mixture is poured onto minimal glucose agar plates.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one concentration.
In Vitro Micronucleus Assay
The in vitro micronucleus test is designed to detect substances that cause chromosomal damage.[8][9]
Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division (anaphase).[9] The assay is performed on cultured mammalian cells, such as human peripheral blood lymphocytes or established cell lines (e.g., CHO, V79, TK6).[8][10] An increase in the frequency of micronucleated cells in treated cultures compared to controls indicates clastogenic or aneugenic activity.
Methodology (based on OECD Test Guideline 487): [9][10]
-
Cell Culture: Mammalian cells are cultured in appropriate media.
-
Treatment: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9), for a defined period (e.g., 3-6 hours).
-
Cytokinesis Block (Optional but Recommended): Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells that have completed one nuclear division. This allows for the specific analysis of micronuclei in cells that have undergone mitosis during or after treatment.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
-
Data Analysis: The frequency of micronucleated cells is calculated. A substance is considered positive if it induces a concentration-dependent, statistically significant increase in the frequency of micronucleated cells.
Visualizations
Experimental Workflow: Ames Test
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Experimental Workflow: In Vitro Micronucleus Assay
Caption: Workflow for the In Vitro Micronucleus Assay.
Genotoxicity Signaling Pathway: p53-Mediated DNA Damage Response
Caption: Simplified p53-mediated DNA damage response pathway.
Conclusion
The genotoxicity assessment of impurities in this compound is a critical step in ensuring drug safety. While direct data on this specific compound and its impurities are scarce, a conservative approach based on the known genotoxicity of structural analogs like epichlorohydrin is warranted. A standard battery of genotoxicity tests, including the Ames test and the in vitro micronucleus assay, should be employed to evaluate any potential risk. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals to design and interpret genotoxicity studies in accordance with regulatory expectations. This proactive approach to impurity assessment is essential for the development of safe and effective pharmaceuticals.
References
- 1. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. tapi.com [tapi.com]
- 3. Genetic toxicology of epichlorohydrin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epichlorohydrin - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. criver.com [criver.com]
- 9. oecd.org [oecd.org]
- 10. academic.oup.com [academic.oup.com]
Comparative study of different synthetic routes to (S)-1-Amino-3-chloro-2-propanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Amino-3-chloro-2-propanol hydrochloride is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the antibiotic linezolid. The efficiency and stereochemical purity of its synthesis are critical for the overall success and cost-effectiveness of the drug manufacturing process. This guide provides a comparative analysis of different synthetic strategies to obtain this valuable compound, presenting experimental data and detailed protocols to aid researchers in selecting the most suitable route for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: One-Pot Synthesis from (S)-Epichlorohydrin | Route 2: Amination of (S)-3-chloro-1,2-propanediol | Route 3: Enzymatic Kinetic Resolution |
| Starting Material | (S)-Epichlorohydrin, Benzylamine | (S)-3-chloro-1,2-propanediol, Ammonia | Racemic 1-Amino-3-chloro-2-propanol |
| Key Steps | Ring-opening, Debenzylation, Salt formation | Amination, Salt formation | Enantioselective acylation/hydrolysis |
| Reported Yield | High (not quantified in available literature)[1][2] | ~90% (for racemic analog)[3][4] | Theoretical max. 50% for desired enantiomer |
| Reported Purity | Not specified in available literature | 99.6% (for racemic analog)[3][4] | High enantiomeric excess (>95%) |
| Advantages | Procedurally simple, one-pot operation suitable for large-scale production.[1][2][5] | High yield and purity demonstrated for the racemic analog. | High enantioselectivity, yields optically pure product. |
| Disadvantages | Lack of detailed public data on yield and purity. Requires removal of benzyl protecting group. | Requires a chiral starting diol; specific data for the (S)-enantiomer hydrochloride is scarce. | Maximum theoretical yield is 50%; requires separation of the unreacted enantiomer and the acylated product. |
Experimental Protocols
Route 1: One-Pot Synthesis from (S)-Epichlorohydrin and Benzylamine
This method offers a streamlined approach by combining the aminolysis of (S)-epichlorohydrin and subsequent deprotection in a single reaction vessel.[1][2]
Experimental Workflow:
Figure 1: One-pot synthesis workflow.
Protocol:
-
Addition Reaction: In a reaction vessel, (S)-epichlorohydrin is reacted with benzylamine in ethanol as a solvent at room temperature. This reaction leads to the formation of the intermediate, (S)-1-(benzylamino)-3-chloropropan-2-ol.[1][2]
-
Deprotection and Salt Formation: Concentrated hydrochloric acid is then added to the reaction mixture. The mixture is heated to reflux. This step facilitates the debenzylation of the intermediate and the subsequent formation of the hydrochloride salt of the desired product.[1][2]
-
Isolation: The solvent is removed under reduced pressure to yield this compound.[1][2]
Note: While patents describe this method as high-yielding, specific quantitative data on yield and purity are not publicly available.
Route 2: Amination of (S)-3-chloro-1,2-propanediol
This route involves the direct amination of a chiral chloropropanediol. The following protocol is based on the synthesis of the racemic analog, 3-amino-1,2-propanediol, and would require adaptation for the synthesis of the specific (S)-enantiomer hydrochloride.[3][4]
Experimental Workflow:
References
- 1. CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102952025A - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]
Comparative Guide to Analytical Methods for Quantifying (S)-1-Amino-3-chloro-2-propanol hydrochloride
This guide provides a comparative overview of analytical methodologies for the quantification of (S)-1-Amino-3-chloro-2-propanol hydrochloride, a key intermediate in pharmaceutical synthesis. The primary focus is on a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, with a detailed validation protocol. This is compared against alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC), to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their application.
Method Comparison Overview
The selection of an analytical method depends on various factors including sensitivity, specificity, sample throughput, and cost. Below is a summary of the performance characteristics of a proposed LC-MS/MS method compared to GC-MS and HPTLC alternatives for the analysis of this compound.
| Parameter | LC-MS/MS (Proposed Method) | GC-MS | HPTLC |
| Specificity | Very High (Mass-based detection) | High (Mass-based detection) | Moderate to High |
| Sensitivity (LOQ) | Low ng/mL to pg/mL | Low ng/mL | High ng/mL to µg/mL |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 90 - 110% |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| Sample Throughput | High (with autosampler) | Moderate | Very High (parallel samples) |
| Derivatization | Not typically required | Often required for volatility | Not typically required |
| Cost per Sample | High | Moderate | Low |
Experimental Protocols
Proposed LC-MS/MS Method
This proposed method is designed for high sensitivity and specificity, leveraging the chiral nature of the analyte for direct enantiomeric separation.
a) Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection.
b) Chromatographic Conditions
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Chiral Stationary Phase (CSP) column, such as an Astec CHIROBIOTIC® T (2.1 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
c) Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]⁺ for (S)-1-Amino-3-chloro-2-propanol.
-
Product Ions (Q3): At least two specific fragment ions for quantification and qualification.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Alternative Method 1: GC-MS
This method is suitable for volatile compounds, and often requires derivatization for polar analytes like amino alcohols to improve their chromatographic properties.
a) Sample Preparation and Derivatization
-
Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 70°C for 30 minutes to form silyl derivatives.
-
Inject the derivatized sample into the GC-MS.
b) GC-MS Conditions
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 80°C, ramp to 250°C.
-
Injector: Split/splitless inlet at 250°C.
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized analyte.
Alternative Method 2: HPTLC
HPTLC offers a high-throughput and cost-effective alternative, particularly for screening purposes.
a) Sample Preparation
-
Extract the analyte from the matrix using a suitable solvent.
-
Concentrate the extract to a small volume.
b) HPTLC Conditions
-
Plate: HPTLC silica gel 60 F254 plates.
-
Application: Apply samples and standards as bands using an automated applicator.
-
Mobile Phase: A mixture of solvents optimized for separation (e.g., chloroform:methanol:ammonia).
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Detection: After drying, visualize the spots under UV light (if chromophoric) or after derivatization with a suitable reagent (e.g., ninhydrin for primary amines) and measure the densitometry.
LC-MS/MS Method Validation Workflow
The validation of the proposed LC-MS/MS method would follow established guidelines, such as those from the International Council for Harmonisation (ICH).[1] The workflow ensures the method is reliable, reproducible, and fit for its intended purpose.
Caption: Workflow for the validation of the LC-MS/MS analytical method.
The validation process for an LC-MS/MS method involves a series of experiments to demonstrate its performance characteristics.[2][3]
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte.
-
Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. A calibration curve is generated by analyzing standards at several concentration levels.
-
Accuracy: The closeness of the measured value to the true value. It is determined by analyzing samples with known concentrations (quality controls) and is expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Stability: The chemical stability of the analyte in the biological matrix under specific conditions and storage periods (e.g., freeze-thaw cycles, short-term bench-top storage).
References
(S)-1-Amino-3-chloro-2-propanol Hydrochloride: A Comparative Guide for Asymmetric Synthesis
In the landscape of modern synthetic chemistry, chiral amino alcohols are indispensable tools for the construction of enantiomerically pure molecules, a critical requirement in the pharmaceutical industry. Among these, (S)-1-Amino-3-chloro-2-propanol hydrochloride emerges as a valuable building block, particularly in the synthesis of complex pharmaceutical intermediates. This guide provides an objective comparison of this compound with other widely used chiral amino alcohols, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal chiral auxiliary or catalyst for their synthetic needs.
Core Applications in Asymmetric Synthesis
Chiral amino alcohols find diverse applications as:
-
Chiral Building Blocks: Their inherent chirality is incorporated directly into the target molecule. This compound is a key intermediate in the synthesis of the antibiotic linezolid.[1]
-
Chiral Auxiliaries: They can be temporarily attached to a prochiral substrate to direct a stereoselective transformation, and are subsequently removed. Pseudoephedrine is a well-known example used in asymmetric alkylations.
-
Chiral Ligands and Catalysts: They can be used to form chiral metal complexes or act as organocatalysts to induce enantioselectivity in a variety of reactions. L-prolinol, for instance, is effective in asymmetric aldol reactions.[2]
The selection of a specific chiral amino alcohol is dictated by the nature of the desired transformation, with performance measured by chemical yield and enantiomeric excess (ee).
Comparative Performance in the Synthesis of (S)-Propranolol
| Catalyst / Chiral Auxiliary | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | - | DMSO | Room Temp. | - | High | >98 | [3] |
| Zn(NO₃)₂ / (+)-Tartaric Acid | Isopropylamine | DMSO | Room Temp. | 24 | 55 | 89 | [4] |
| Pseudoephedrine (as chiral auxiliary) | Not directly applied as a catalyst in this reaction. Used to create chiral amides for diastereoselective alkylations. | THF | 0 - Room Temp. | 1.5 - 5 | 80-99 (of alkylated product) | up to ≥99 (of final product after cleavage) | [4] |
| (S)-2-Amino-1,1-diphenylpropan-1-ol derived catalyst | Diethylzinc, Benzaldehyde (model reaction) | Toluene | 0 | 2 | 97 | 98 | [3] |
Note: The data presented is for specific model reactions and may vary depending on the substrates and precise reaction conditions. The synthesis of (S)-propranolol often involves a kinetic resolution strategy where the catalyst preferentially promotes the reaction of one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted.
Experimental Protocols
General Procedure for the Synthesis of Racemic Propranolol
This two-step procedure first involves the synthesis of the epoxide intermediate followed by its reaction with isopropylamine.
-
Synthesis of 1-(naphthalen-1-yloxy)-2,3-epoxypropane:
-
To a solution of 1-naphthol in a suitable solvent (e.g., ethanol/water), add a base such as potassium hydroxide and stir for 30 minutes.[5]
-
Add epichlorohydrin and reflux the mixture for several hours.[5]
-
After cooling, the product is extracted with an organic solvent, washed, dried, and concentrated under reduced pressure.[5]
-
-
Synthesis of Racemic Propranolol:
-
The crude 1-(naphthalen-1-yloxy)-2,3-epoxypropane is refluxed with an excess of isopropylamine for several hours.[4]
-
The excess isopropylamine is removed under reduced pressure, and the resulting crude propranolol can be purified by recrystallization.
-
Asymmetric Synthesis of (S)-Propranolol via Kinetic Resolution
This protocol utilizes a chiral catalyst to selectively open one enantiomer of the racemic epoxide.
Catalyst System: Zn(NO₃)₂ / (+)-Tartaric Acid [4][6]
-
A solution of racemic 1-(naphthalen-1-yloxy)-2,3-epoxypropane, L-(+)-tartaric acid, and Zn(NO₃)₂·6H₂O in DMSO is stirred for 15 minutes.[6]
-
Isopropylamine is added, and the mixture is stirred at ambient temperature for 24 hours.[6]
-
The reaction mixture is then worked up by filtration and extraction to isolate (S)-propranolol.[6]
Logical Framework for Catalyst Selection
The choice of a chiral amino alcohol in asymmetric synthesis is a critical decision that influences the efficiency and stereochemical outcome of the reaction. A logical workflow for this selection process is outlined below.
References
- 1. mdpi.com [mdpi.com]
- 2. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
Spectroscopic Comparison of (S)-1-Amino-3-chloro-2-propanol hydrochloride and its Precursors: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate (S)-1-Amino-3-chloro-2-propanol hydrochloride and its common precursors, epichlorohydrin and ammonia. The information presented is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document outlines the distinct spectral characteristics of each compound, supported by experimental data and protocols, to aid in their identification and quality control.
Chemical Structures and Synthetic Pathway
This compound is synthesized from the precursors epichlorohydrin and ammonia. The reaction involves the nucleophilic attack of ammonia on the epoxide ring of epichlorohydrin, followed by hydrochloride salt formation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, epichlorohydrin, and ammonia.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H and 13C NMR Data
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | 1H | Data not readily available in literature | - | - |
| 13C | Data not readily available in literature | - | - | |
| Epichlorohydrin | 1H | 2.65 | dd | H-C(3)a |
| 2.84 | dd | H-C(3)b | ||
| 3.20 | m | H-C(2) | ||
| 3.47 | dd | H-C(1)a | ||
| 3.74 | dd | H-C(1)b | ||
| 13C | 44.0 | - | CH2Cl | |
| 50.8 | - | CH2 (oxirane) | ||
| 52.5 | - | CH (oxirane) | ||
| Ammonia | 1H | ~0.22 (in CDCl3) | s | NH 3 |
| 13C | Not applicable | - | - |
Note: NMR data for this compound is not widely published. The data for epichlorohydrin is representative and may vary slightly based on the solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 2: Key FT-IR Absorption Bands
| Compound | Wavenumber (cm-1) | Functional Group Assignment |
| This compound | ~3400 (broad) | O-H stretch |
| ~3000-3200 | N-H stretch (amine salt) | |
| ~2950, ~2850 | C-H stretch | |
| ~1600 | N-H bend | |
| ~1050-1150 | C-O stretch | |
| ~750 | C-Cl stretch | |
| Epichlorohydrin | 3050-3000 | C-H stretch (epoxide) |
| 2960, 2870 | C-H stretch (aliphatic) | |
| 1250 | C-O-C stretch (epoxide ring) | |
| 915, 840 | Epoxide ring vibrations | |
| 760 | C-Cl stretch | |
| Ammonia | 3336, 3414 | N-H stretch |
| 1627 | N-H bend (umbrella mode) | |
| 932, 968 | N-H bend |
Note: The FT-IR data for this compound is predicted based on its functional groups. Actual values may differ.
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C3H9Cl2NO | 146.02 | 145 [M+H]+ (for the free base C3H8ClNO) |
| Epichlorohydrin | C3H5ClO | 92.52 | 92 [M]+, 57, 49, 27 |
| Ammonia | NH3 | 17.03 | 17 [M]+, 16 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6, or CDCl3).
-
Internal Standard: Add a small amount of an appropriate internal standard (e.g., TMS for organic solvents, DSS for aqueous solutions).
-
Analysis: Transfer the solution to a clean NMR tube. Acquire 1H and 13C NMR spectra using a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for compounds soluble in volatile solvents, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Liquids: Place a drop of the liquid between two salt plates to form a thin film.
-
Gases: Introduce the gas into a gas cell with IR-transparent windows.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or the pure solvent).
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands and their corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). For volatile samples, direct infusion or a GC inlet can be used.
-
Ionization: Ionize the sample molecules. ESI is a soft ionization technique suitable for polar molecules, often producing protonated molecules [M+H]+. EI is a hard ionization technique that can cause fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of (S)-1-Amino-3-chloro-2-propanol Hydrochloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-1-Amino-3-chloro-2-propanol hydrochloride, a halogenated organic compound. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
In the event of a spill, immediately evacuate the area and prevent entry. For small spills, use an inert absorbent material for containment. For large spills, contact your institution's Environmental Health & Safety (EHS) department. All materials used for spill cleanup must be collected and disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The primary and most compliant method for the disposal of this compound is through a licensed chemical waste disposal contractor. This ensures the compound is handled and treated in accordance with all federal, state, and local regulations.
-
Waste Segregation: It is critical to segregate chemical waste to avoid dangerous reactions. This compound waste should be collected separately and not mixed with other waste streams unless explicitly permitted by your institution's EHS guidelines. Specifically, it should be categorized as a halogenated organic waste.
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must be in good condition and have a secure, tight-fitting lid.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Arranging for Disposal:
-
Once the container is full or the waste is no longer being generated, arrange for its disposal through your institution's EHS department or a licensed chemical waste disposal company.
-
The recommended disposal methods are controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
-
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, must also be disposed of as hazardous waste. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is punctured and disposed of.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety data for this compound.
| Property | Value |
| Molecular Formula | C₃H₉Cl₂NO |
| Molecular Weight | 146.02 g/mol |
| Physical State | Solid |
| Recommended PPE | Chemical-resistant gloves, safety goggles, lab coat |
| Disposal Method | Controlled incineration or licensed chemical destruction |
Experimental Workflow and Logical Relationships
To visually represent the proper disposal workflow for this compound, the following diagrams have been created using Graphviz.
Caption: Disposal workflow for this compound.
Caption: Waste stream segregation for this compound.
References
Essential Safety and Operational Guide for Handling (S)-1-Amino-3-chloro-2-propanol hydrochloride
This guide provides crucial safety and logistical information for the handling and disposal of (S)-1-Amino-3-chloro-2-propanol hydrochloride. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is paramount when handling this compound due to its potential hazards, which include skin sensitization, and the possibility of causing genetic defects and cancer. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used in conjunction with goggles when there is a splash hazard.[1] | To protect against eye contact which can cause severe damage.[1][2] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). It is recommended to double-glove. Gloves must be inspected prior to use.[1] - Protective Clothing: Fire/flame resistant and impervious clothing, such as a polyethylene-coated polypropylene gown.[1] | To prevent skin contact, which can cause burns and allergic reactions.[1][2] This compound is harmful if it comes into contact with the skin. |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded or if dust/aerosols are generated.[1] Use a cartridge appropriate for organic vapors and amines (e.g., a combination cartridge with an Organic Vapor (OV) and Ammonia/Methylamine (AM/MA) rating).[3][4][5] | To protect against inhalation of dust or vapors, which can be harmful. The hydrochloride salt suggests the presence of an amine group. |
Experimental Protocol: Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is essential for minimizing risks associated with this compound.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of the solid compound and its solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) should be available in the immediate vicinity.
2. Handling and Use:
-
Personal Protective Equipment: Before handling the compound, don all required PPE as detailed in the table above.
-
Weighing: If weighing the solid, do so in a fume hood to avoid inhalation of any dust particles.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.
3. Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.[1][2]
-
Location: Keep the container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Access: Store in a locked cabinet or a restricted area to limit access to authorized personnel only.[2]
4. Disposal:
-
Waste Segregation: All waste contaminated with this compound, including contaminated PPE, weighing papers, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[6]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container that is compatible with the solvent used. Do not mix with other waste streams unless compatibility is confirmed.[6]
-
Labeling: All waste containers must be labeled as "Hazardous Waste" and clearly identify the contents.[6]
-
Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[2][7] Under no circumstances should this compound be disposed of down the drain or in regular trash.[6]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. 3M Respirator Cartridges [selectsafetysales.com]
- 4. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 5. northwestern.edu [northwestern.edu]
- 6. benchchem.com [benchchem.com]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
